Proguanil-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H16ClN5 |
|---|---|
Molecular Weight |
257.75 g/mol |
IUPAC Name |
(1E)-1-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine |
InChI |
InChI=1S/C11H16ClN5/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H5,13,14,15,16,17)/i3D,4D,5D,6D |
InChI Key |
SSOLNOMRVKKSON-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N/C(=N/C(=NC(C)C)N)/N)[2H])[2H])Cl)[2H] |
Canonical SMILES |
CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Proguanil-d4: Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic pathways of Proguanil-d4, a deuterated analog of the antimalarial drug Proguanil. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.
Chemical Structure and Identification
This compound is a synthetic biguanide derivative, structurally similar to Proguanil, with four deuterium atoms incorporated into its structure. This isotopic labeling is primarily for use as an internal standard in pharmacokinetic and metabolic studies.
Chemical Structure of this compound:
(A 2D chemical structure image would be placed here in a final document)
Table 1: Chemical Identification of Proguanil and this compound
| Identifier | Proguanil | This compound |
| IUPAC Name | 1-(4-chlorophenyl)-5-(propan-2-yl)biguanide | 1-(4-chlorophenyl)-5-(propan-2-yl-d4)biguanide |
| Chemical Formula | C₁₁H₁₆ClN₅[1] | C₁₁H₁₂D₄ClN₅[2][3] |
| Molecular Weight | 253.73 g/mol [1] | 257.77 g/mol |
| CAS Number | 500-92-5[4] | 1189805-15-9[3] |
| Synonyms | Chlorguanide, Chloroguanide[4] | Deuterated Proguanil |
Physicochemical Properties
The physicochemical properties of this compound are comparable to those of Proguanil, with minor differences attributable to the isotopic labeling.
Table 2: Physicochemical Properties of Proguanil and this compound
| Property | Proguanil | This compound |
| Physical State | Solid[5] | Solid |
| Melting Point | 129-131 °C[5] | Not explicitly available, expected to be similar to Proguanil. |
| Solubility | Sparingly soluble in water. Soluble in ethanol, DMSO, and dimethyl formamide.[6] | Expected to have similar solubility to Proguanil. |
| pKa | Strong basic compound[7] | Expected to be a strong basic compound. |
| LogP | 1.63 | Expected to be similar to Proguanil. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the identity and purity of this compound. The presence of four deuterium atoms results in a molecular ion peak that is 4 m/z units higher than that of unlabeled Proguanil.
Table 3: Mass Spectrometry Data for Proguanil
| Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) |
| Positive ESI | 254.1 | 170.1, 128.1, 113.1 |
Note: The fragmentation pattern for this compound would show corresponding shifts in the mass of the fragments containing the deuterated isopropyl group.
Experimental Protocols
Synthesis of Proguanil
A general synthesis for Proguanil involves the reaction of 4-chlorophenyl dicyandiamide with isopropylamine.[8][9]
Reaction Scheme:
Synthesis of Proguanil
Materials:
-
4-chlorophenyl dicyandiamide
-
Isopropylamine
-
Suitable solvent (e.g., ethanol/water mixture)[8]
-
Copper sulfate (catalyst)[8]
Procedure:
-
Dissolve 4-chlorophenyl dicyandiamide in the solvent system.
-
Add isopropylamine and the copper sulfate catalyst.
-
Reflux the mixture for several hours.
-
After cooling, the product can be precipitated and purified by recrystallization.
Note: The synthesis of this compound would follow a similar procedure, utilizing deuterated isopropylamine.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantification of Proguanil and its metabolites in biological matrices.
Table 4: Example HPLC Method for Proguanil Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[10] |
| Mobile Phase | Acetonitrile and a buffer (e.g., phosphate or ammonium acetate)[10][11] |
| Flow Rate | 1.0 - 1.5 mL/min[10][11] |
| Detection | UV at ~254 nm[12] |
| Injection Volume | 20 µL |
| Run Time | ~10-15 minutes |
This compound, being an internal standard, would be added to samples before extraction and analysis. Its retention time would be very similar to that of Proguanil.
Metabolic Pathway and Mechanism of Action
Proguanil is a prodrug that requires metabolic activation to exert its antimalarial effect.
Metabolic Activation
Proguanil is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19, to its active metabolite, cycloguanil.[1][13]
Metabolic Conversion of Proguanil
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
Cycloguanil, the active metabolite, is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR) in the malaria parasite.[1][14] DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids.[15][16][17][18][19] By inhibiting DHFR, cycloguanil disrupts DNA synthesis and repair in the parasite, leading to its death.[19]
Mechanism of DHFR Inhibition
Conclusion
This compound serves as an essential tool for the accurate quantification of Proguanil in biological samples, facilitating detailed pharmacokinetic and metabolic research. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, with the key difference being its increased mass, which is readily detectable by mass spectrometry. Understanding the metabolic activation of Proguanil to cycloguanil and its subsequent inhibition of parasitic DHFR is fundamental to comprehending its antimalarial efficacy. The experimental protocols and data presented in this guide provide a solid foundation for researchers working with this important compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Proguanil | C11H16ClN5 | CID 6178111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Human Metabolome Database: Showing metabocard for Proguanil (HMDB0015263) [hmdb.ca]
- 8. US20110263901A1 - Process of Preparation of Proguanil - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tsijournals.com [tsijournals.com]
- 13. Clinical pharmacology of atovaquone and proguanil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]
- 15. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 17. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 19. Regulation of human dihydrofolate reductase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Proguanil-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role and mechanism of action of Proguanil-d4 as an internal standard in the quantitative bioanalysis of the antimalarial drug proguanil. The principles of isotopic dilution, experimental methodologies, and data interpretation are discussed to provide a comprehensive resource for researchers in the field.
The Antimalarial Proguanil: A Dual Mechanism of Action
Proguanil is a prodrug that undergoes biotransformation to its active metabolite, cycloguanil.[1] The therapeutic efficacy of proguanil, particularly in combination with atovaquone, is attributed to a dual mechanism of action that targets different pathways in the malaria parasite, Plasmodium falciparum.
1.1. Inhibition of Dihydrofolate Reductase by Cycloguanil
The primary and well-established mechanism of action involves the inhibition of the parasitic enzyme dihydrofolate reductase (DHFR) by cycloguanil.[2] DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids. By inhibiting DHFR, cycloguanil disrupts DNA synthesis and repair, ultimately preventing the replication and proliferation of the parasite.[2]
1.2. Synergistic Action of Proguanil with Atovaquone
In addition to the action of its metabolite, proguanil itself exhibits a synergistic effect when co-administered with atovaquone.[3] Proguanil enhances the ability of atovaquone to collapse the mitochondrial membrane potential of the parasite.[3] This disruption of mitochondrial function provides a secondary mechanism to eliminate the parasite and is a key factor in the efficacy of the atovaquone-proguanil combination therapy, even in regions with resistance to DHFR inhibitors.[1]
The metabolic conversion of proguanil to its active and inactive metabolites is a critical consideration in pharmacokinetic studies. The diagram below illustrates this pathway.
The Role of this compound as an Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of the analyte of interest. This compound, a deuterated analog of proguanil, serves as an ideal internal standard for this purpose.
2.1. Principle of Isotopic Dilution
The use of a stable isotope-labeled internal standard like this compound is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the biological sample (e.g., plasma, blood, or urine) before sample preparation. Because this compound is chemically identical to proguanil, it experiences the same extraction losses, matrix effects (ion suppression or enhancement), and variability in instrument response.
The mass spectrometer can differentiate between the analyte (proguanil) and the internal standard (this compound) due to the mass difference imparted by the deuterium atoms. By measuring the ratio of the analyte's signal to the internal standard's signal, any variations in the analytical process are normalized, leading to highly accurate and precise quantification.
Experimental Protocol for Proguanil Quantification using this compound
The following is a representative experimental protocol for the quantification of proguanil in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.[4][5][6]
3.1. Materials and Reagents
-
Proguanil hydrochloride reference standard
-
This compound hydrochloride internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
3.2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of cold acetonitrile or methanol to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3.3. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Linearly increase to 90% B
-
2.5-3.0 min: Hold at 90% B
-
3.0-3.1 min: Return to 10% B
-
3.1-5.0 min: Re-equilibrate at 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3.4. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Proguanil: Q1: m/z 254.1 -> Q3: m/z 198.1
-
This compound: Q1: m/z 258.1 -> Q3: m/z 202.1
-
Note: The specific m/z values may vary slightly depending on the instrument and adduct formation. These should be optimized during method development.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).
The following diagram illustrates the general workflow for a bioanalytical method using this compound as an internal standard.
Data Presentation and Interpretation
A robust and reliable bioanalytical method requires thorough validation. The following tables summarize typical quantitative data for the analysis of proguanil, demonstrating the performance characteristics of such methods. While not all of these studies used this compound specifically, they provide a strong indication of the expected performance.
Table 1: Recovery and Matrix Effect
| Analyte | Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |
| Proguanil | Human Plasma | Solid-Phase Extraction | 82 - 104 | Not Reported | [4] |
| Proguanil | Rat Plasma | Protein Precipitation | > 73 | Not Reported | [5] |
Recovery assesses the efficiency of the extraction process, while the matrix effect quantifies the influence of co-eluting endogenous components on the ionization of the analyte. An ideal internal standard like this compound co-elutes with proguanil and experiences a similar matrix effect, thus correcting for this potential source of error.
Table 2: Precision and Accuracy
| Analyte | Matrix | Internal Standard | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias) | Reference |
| Proguanil | Human Plasma | Riluzole | < 9.19 | < 2.54 | Within ±15% | [6] |
| Proguanil | Rat Plasma | Chlorproguanil | < 12 | < 12 | Within ±5% | [5] |
Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of the measured value to the true value. The use of a deuterated internal standard significantly improves both precision and accuracy.
Conclusion
This compound is an essential tool for the accurate and precise quantification of proguanil in biological matrices. Its mechanism of action as an internal standard is rooted in the principles of isotopic dilution, where its chemical similarity to the analyte allows for the correction of analytical variability. The use of this compound in a well-validated LC-MS/MS method, following a detailed experimental protocol, enables researchers and drug development professionals to obtain high-quality pharmacokinetic data, which is fundamental to understanding the efficacy and safety of this important antimalarial drug.
References
- 1. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atovaquone and proguanil hydrochloride: a review of nonclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic interactions among atovaquone, proguanil and cycloguanil against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive method for the quantitative determination of proguanil and its metabolites in rat blood and plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synthesis and Isotopic Labeling of Proguanil-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Proguanil and a detailed, proposed methodology for the isotopic labeling of Proguanil to yield Proguanil-d4. This document is intended for an audience with a professional background in organic chemistry and pharmaceutical sciences.
Introduction
Proguanil is an antimalarial agent that functions as a prodrug, metabolized in the body to its active form, cycloguanil. Cycloguanil is a dihydrofolate reductase (DHFR) inhibitor, disrupting the folic acid pathway in the malaria parasite and thereby inhibiting its growth and reproduction. Isotopically labeled compounds, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis. The incorporation of deuterium at specific positions in the molecule allows for its differentiation from the unlabeled drug by mass spectrometry without significantly altering its chemical properties.
This guide outlines a plausible and scientifically supported synthetic route to this compound, commencing with the preparation of a key deuterated intermediate, 4-chloroaniline-d4.
Synthesis of Proguanil (Unlabeled)
The standard synthesis of Proguanil involves a two-step process starting from 4-chloroaniline.
Step 1: Synthesis of 1-(4-chlorophenyl)dicyandiamide
The initial step is the reaction of 4-chloroaniline with sodium dicyanamide in the presence of hydrochloric acid.
Step 2: Synthesis of Proguanil
1-(4-chlorophenyl)dicyandiamide is then reacted with isopropylamine, typically in the presence of a copper sulfate catalyst, to yield Proguanil.
Proposed Synthesis of this compound
The proposed synthesis of this compound leverages the established synthesis of Proguanil, utilizing a deuterated starting material, 4-chloroaniline-d4. The four deuterium atoms are incorporated into the aromatic ring of the 4-chloroaniline molecule.
Synthesis of 4-chloroaniline-d4
A robust method for the synthesis of 4-chloroaniline-d4 involves a two-step process starting from 4-nitrochlorobenzene:
Step 1: Silver-Catalyzed Hydrogen-Isotope Exchange of 4-Nitrochlorobenzene
Recent literature has demonstrated an efficient silver-catalyzed hydrogen-isotope exchange method to produce deuterated nitroaromatics using D₂O as the deuterium source. This method can be applied to synthesize 4-nitrochlorobenzene-d4 with high deuterium incorporation.[1]
Experimental Protocol: Synthesis of 4-Nitrochlorobenzene-d4 [1]
-
To a reaction vessel, add 4-nitrochlorobenzene (1.0 mmol), Ag₂O (0.1 mmol), and D₂O (2.0 mL).
-
The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for a designated period (e.g., 12 hours).
-
Upon completion, the reaction mixture is cooled to room temperature and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-nitrochlorobenzene-d4.
Step 2: Reduction of 4-Nitrochlorobenzene-d4 to 4-chloroaniline-d4
The resulting 4-nitrochlorobenzene-d4 can be reduced to 4-chloroaniline-d4 using standard reduction methods, such as catalytic hydrogenation with Raney nickel or using iron powder in the presence of an acid.[2][3]
Experimental Protocol: Reduction of 4-Nitrochlorobenzene-d4
-
In a hydrogenation vessel, dissolve 4-nitrochlorobenzene-d4 (1.0 mmol) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of Raney nickel.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at a specified temperature and pressure until the reaction is complete (monitored by TLC or LC-MS).
-
The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 4-chloroaniline-d4.
Synthesis of this compound from 4-chloroaniline-d4
The deuterated 4-chloroaniline-d4 is then used in the standard Proguanil synthesis pathway.
Step 1: Synthesis of 1-(4-chlorophenyl-d4)dicyandiamide
Experimental Protocol
-
A solution of 4-chloroaniline-d4 (1.0 equiv.) in water and concentrated hydrochloric acid is prepared.
-
This solution is added to a heated solution of sodium dicyanamide (2.0 equiv.) in water.[4]
-
The reaction mixture is heated (e.g., at 80 °C) for several hours (e.g., 24 hours).[4]
-
Upon cooling, the product, 1-(4-chlorophenyl-d4)dicyandiamide, precipitates and is collected by filtration.
Step 2: Synthesis of this compound
Experimental Protocol
-
1-(4-chlorophenyl-d4)dicyandiamide (1.0 equiv.) is dissolved in a mixture of ethanol and water.[4]
-
Copper (II) sulfate is added, followed by isopropylamine (approx. 3.0 equiv.).[4]
-
The mixture is heated to reflux for an extended period (e.g., 20 hours).[4]
-
After cooling, the product is precipitated as the hydrochloride salt by the addition of concentrated hydrochloric acid.
-
The crude this compound hydrochloride is collected by filtration and can be further purified by recrystallization.
Data Presentation
Table 1: Quantitative Data for the Synthesis of 4-Nitrochlorobenzene-d4 [1]
| Parameter | Value |
| Starting Material | 4-Nitrochlorobenzene |
| Deuterium Source | D₂O |
| Catalyst | Ag₂O |
| Yield | 97% |
| Deuterium Incorporation (ortho) | 96% |
| Deuterium Incorporation (meta) | 95% |
Table 2: Expected Quantitative Data for the Synthesis of this compound
| Step | Intermediate/Product | Expected Yield | Expected Purity |
| 1 | 4-chloroaniline-d4 | >90% | >98% |
| 2 | 1-(4-chlorophenyl-d4)dicyandiamide | 80-90% | >95% |
| 3 | This compound HCl | 70-85% | >99% (after purification) |
Note: The data in Table 2 are estimated values based on typical yields for analogous non-deuterated reactions and should be confirmed by experimental results.
Visualizations
Synthetic Pathway for Proguanil
Caption: Synthetic pathway for unlabeled Proguanil.
Proposed Synthetic Pathway for this compound
Caption: Proposed synthetic pathway for this compound.
References
Proguanil-d4: A Technical Guide to its Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Proguanil-d4, a deuterated analog of the antimalarial drug Proguanil. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development, metabolism studies, and pharmacokinetic analysis.
This compound is the deuterium-labeled version of Proguanil. It is primarily utilized as an internal standard in quantitative analysis by techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The inclusion of stable heavy isotopes of hydrogen can also be leveraged to investigate the pharmacokinetic and metabolic profiles of the drug.
Core Physical and Chemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various experimental settings. Data for the non-deuterated parent compound, Proguanil, are included for comparative purposes where specific data for the deuterated analog is not available.
| Property | Value |
| Chemical Name | (1E)-1-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine |
| Molecular Formula | C₁₁H₁₂D₄ClN₅ |
| Molecular Weight | 257.76 g/mol |
| CAS Number | 1189805-15-9 |
| Appearance | Typically a solid at room temperature |
| Melting Point | ~129-131 °C (for Proguanil)[1][2] |
| LogP | 1.5 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 4 |
| Solubility | Soluble in DMSO and Ethanol. Sparingly soluble in aqueous buffers.[3] |
Mechanism of Action and Metabolic Pathway
Proguanil is a prodrug that undergoes metabolic activation in the liver to form its active metabolite, cycloguanil.[4] This conversion is primarily mediated by cytochrome P450 enzymes.[3] Cycloguanil functions as a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway of the malaria parasite.[1][5] By inhibiting DHFR, cycloguanil disrupts the synthesis of purines and pyrimidines, which are vital for DNA replication and cell multiplication, ultimately leading to the parasite's death.[1]
Interestingly, Proguanil also exhibits a synergistic antimalarial effect when co-administered with atovaquone, a mitochondrial electron transport inhibitor. This synergy is attributed to the action of Proguanil itself, not its metabolite cycloguanil, and is believed to involve the enhancement of atovaquone's ability to collapse the parasite's mitochondrial membrane potential.[6]
Experimental Protocols
Detailed methodologies are critical for the accurate characterization and quantification of this compound. Below are representative protocols for key experimental procedures.
Melting Point Determination
The melting point of Proguanil (as a proxy for this compound) can be determined using a standard capillary method.[2][7]
-
Sample Preparation : A small amount of the dry, solid sample is introduced into a glass capillary tube, which is sealed at one end.[8] The sample is packed to a height of 2-3 mm by tapping the sealed end on a hard surface.[8]
-
Apparatus : A melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup is used.[7] The capillary tube containing the sample is placed in the apparatus.
-
Heating : The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[8]
-
Observation : The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point. For pure compounds, this range is typically narrow (0.5-1.0°C).[7]
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This compound is an ideal internal standard for the quantification of Proguanil and its metabolites in biological matrices. The following is a summary of a validated LC-MS/MS method.[9][10][11]
1. Sample Preparation (Protein Precipitation) [9]
-
To 50 µL of plasma or whole blood, add a known concentration of the internal standard (this compound).
-
Add a protein precipitating agent, such as acetonitrile.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Separation [9][11]
-
Column : A reverse-phase column, such as an ethyl-linked phenyl or a C18 column, is typically used.[9][10]
-
Mobile Phase : A gradient elution is often employed using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate with 0.025% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[11]
-
Flow Rate : A typical flow rate is around 0.6 mL/min.[10]
-
Injection Volume : 20 µL.
3. Mass Spectrometric Detection [9]
-
Ionization Mode : Positive electrospray ionization (ESI+) is used.
-
Detection Mode : Selected Reaction Monitoring (SRM) is employed for high selectivity and sensitivity.
-
SRM Transitions :
Conclusion
This compound is an indispensable tool for the accurate quantification of Proguanil and its metabolites in complex biological matrices. Its physical and chemical properties are closely aligned with its non-deuterated counterpart, making it an excellent internal standard. The detailed understanding of its characteristics, metabolic pathway, and the application of robust analytical protocols are essential for advancing research in antimalarial drug development and clinical pharmacology.
References
- 1. Proguanil | C11H16ClN5 | CID 6178111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nhathuocngocanh.com [nhathuocngocanh.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacodynamic interactions among atovaquone, proguanil and cycloguanil against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sensitive method for the quantitative determination of proguanil and its metabolites in rat blood and plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics of Proguanil and Cycloguanil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of the antimalarial drug proguanil and its active metabolite, cycloguanil. The document delves into the absorption, distribution, metabolism, and excretion (ADME) of these compounds, with a focus on quantitative data, experimental methodologies, and the influence of genetic factors.
Introduction
Proguanil is a biguanide prodrug that exerts its antimalarial effect through its active metabolite, cycloguanil.[1] It is a crucial component of the combination therapy atovaquone/proguanil (Malarone®), widely used for both the prophylaxis and treatment of malaria, particularly against Plasmodium falciparum.[2][3] Understanding the pharmacokinetic profiles of both proguanil and cycloguanil is paramount for optimizing dosing regimens, predicting drug efficacy, and minimizing the risk of adverse events. A key factor influencing proguanil's pharmacokinetics is the genetic polymorphism of the cytochrome P450 enzyme CYP2C19, which is primarily responsible for its metabolic activation.[4][5]
Pharmacokinetic Profile
The pharmacokinetic properties of proguanil and cycloguanil have been extensively studied in various populations. A summary of key pharmacokinetic parameters is presented in the tables below.
Absorption
Proguanil is rapidly and well-absorbed following oral administration.[6] Peak plasma concentrations are typically reached within 2 to 5 hours.[7] The presence of food does not significantly affect the rate or extent of proguanil absorption.[6]
Distribution
Proguanil is approximately 75% bound to plasma proteins.[6] It exhibits a large apparent volume of distribution, indicating extensive tissue distribution.[8] Interestingly, proguanil concentrates in erythrocytes, with whole blood concentrations being about five times higher than plasma concentrations. In contrast, plasma and whole blood concentrations of cycloguanil are similar.[9]
Metabolism
The conversion of proguanil to its active metabolite, cycloguanil, is the most critical step in its mechanism of action. This metabolic activation is primarily catalyzed by the hepatic cytochrome P450 enzyme CYP2C19, with a minor contribution from CYP3A4.[4][10] The genetic polymorphism of CYP2C19 leads to significant inter-individual variability in the formation of cycloguanil. Individuals can be classified as extensive metabolizers (EMs) or poor metabolizers (PMs), with PMs having significantly lower plasma concentrations of cycloguanil.[11][12] This can have important clinical implications for the prophylactic efficacy of proguanil when used alone.[11] Another metabolite, 4-chlorophenylbiguanide, is also formed.[9]
Figure 1: Metabolic pathway of proguanil.
Excretion
Less than 40% of an oral dose of proguanil is excreted unchanged in the urine. The remainder is eliminated after hepatic transformation, with some metabolites also being excreted renally.[6] The elimination half-life of both proguanil and cycloguanil is approximately 12 to 21 hours in adults.[13]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for proguanil and cycloguanil from various studies.
Table 1: Pharmacokinetic Parameters of Proguanil in Healthy Adult Volunteers
| Parameter | Value | Reference |
| Cmax (ng/mL) | 150 - 220 (median 170) | [9] |
| Tmax (h) | 2 - 4 (median 3) | [9] |
| AUC (ng·h/mL) | 3046 ± 313 | [9] |
| Half-life (h) | 16.1 ± 2.9 | [9] |
| Oral Clearance (L/h) | 54.0 - 64.3 | [8] |
| Volume of Distribution (L) | 1629 (in adults >15 years) | [8] |
Table 2: Pharmacokinetic Parameters of Cycloguanil in Healthy Adult Volunteers (following Proguanil Administration)
| Parameter | Value | Reference |
| Cmax (ng/mL) | 12 - 69 (median 41) | [9] |
| Tmax (h) | 5.3 ± 0.9 | [9] |
| AUC (ng·h/mL) | 679 ± 372 | [9] |
| Half-life (h) | ~12 - 21 | [13] |
Table 3: Steady-State Pharmacokinetic Parameters of Proguanil and Cycloguanil (100 mg 12-hourly)
| Compound | Parameter | Value (nmol/L) | Reference |
| Proguanil | Mean Peak Concentration | 1201.6 ± 132.4 | [14] |
| Mean Trough Concentration | 650.0 ± 58.1 | [14] | |
| Cycloguanil | Mean Peak Concentration | 317.0 ± 44.4 | [14] |
| Mean Trough Concentration | 230.8 ± 35.1 | [14] |
Table 4: Pharmacokinetic Parameters of Proguanil in Extensive vs. Poor Metabolizers of S-mephenytoin
| Parameter | Extensive Metabolizers | Poor Metabolizers | Reference |
| Proguanil Half-life (h) | 14.6 ± 3.5 | 20.6 ± 3.1 | [12] |
| Proguanil AUC (µg·h/mL) | 3.68 ± 0.83 | 5.43 ± 1.89 | [12] |
| Cycloguanil Plasma Conc. | Detectable | Undetectable in all subjects | [12] |
Experimental Protocols
The quantification of proguanil and cycloguanil in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with UV detection is a commonly employed analytical technique.
Sample Preparation: Solid-Phase Extraction (SPE)
A robust method for the extraction of proguanil and its metabolites from plasma, whole blood, and urine involves solid-phase extraction.[15]
-
SPE Cartridge: Cyanopropyl-bonded silica cartridges are often used.
-
Conditioning: The cartridge is typically conditioned with methanol followed by a buffer (e.g., phosphate buffer).
-
Sample Loading: The biological sample (e.g., plasma, urine) is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with a series of solvents to remove interfering substances. A common sequence includes a weak organic solvent followed by a more polar solvent.
-
Elution: The analytes of interest (proguanil and cycloguanil) are eluted from the cartridge using an appropriate solvent, often a mixture of an organic solvent and an acid.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the HPLC mobile phase for injection.
HPLC Analysis
-
Column: A reversed-phase C18 or a cyanopropyl column is commonly used.[15][16]
-
Mobile Phase: An isocratic mobile phase consisting of an acetonitrile and an acidic aqueous buffer (e.g., phosphate buffer at pH 2.6) is often employed.[15] The inclusion of an ion-pairing agent like sodium dodecyl sulphate can improve chromatographic separation.[16]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[15]
-
Detection: UV detection at a wavelength of 254 nm is suitable for both proguanil and cycloguanil.[16]
-
Internal Standard: An internal standard, such as quinine sulphate, is used to ensure accuracy and precision.[16]
Figure 2: Experimental workflow for pharmacokinetic analysis.
Genotyping for CYP2C19
To investigate the influence of genetic polymorphism on proguanil metabolism, genotyping for CYP2C19 is performed.
-
DNA Extraction: Genomic DNA is extracted from a blood sample.
-
PCR Amplification: The specific regions of the CYP2C19 gene containing the mutations of interest are amplified using the polymerase chain reaction (PCR).
-
Genotype Analysis: The amplified DNA is then analyzed for the presence of specific mutations using techniques such as restriction fragment length polymorphism (RFLP) analysis or TaqMan® drug metabolizing genotyping assays.[17][18]
Conclusion
The pharmacokinetics of proguanil and its active metabolite cycloguanil are well-characterized. Proguanil is efficiently absorbed and extensively metabolized, primarily by the polymorphic enzyme CYP2C19. This genetic variability in metabolism is a critical determinant of cycloguanil exposure and, consequently, the drug's antimalarial efficacy when used as a single agent. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals working with these important antimalarial compounds. A thorough understanding of their pharmacokinetic properties is essential for the continued effective and safe use of proguanil-containing antimalarial regimens.
References
- 1. Association between CYP2C19 genotype and proguanil oxidative polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Item - Pharmacokinetics and dynamics of atovaquone and proguanil (Malarone®) - Karolinska Institutet - Figshare [openarchive.ki.se]
- 4. Relationship between proguanil metabolic ratio and CYP2C19 genotype in a Caucasian population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical relevance of genetic polymorphisms in the human CYP2C subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Population pharmacokinetics of proguanil in patients with acute P. falciparum malaria after combined therapy with atovaquone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single dose pharmacokinetics of proguanil and its metabolites in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro proguanil activation to cycloguanil is mediated by CYP2C19 and CYP3A4 in adult Chinese liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The multiple dose pharmacokinetics of proguanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic disposition of proguanil in extensive and poor metabolisers of S-mephenytoin 4'-hydroxylation recruited from an Indonesian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Atovaquone and Proguanil Hydrochloride Tablets [dailymed.nlm.nih.gov]
- 14. Multiple-dose pharmacokinetic study of proguanil and cycloguanil following 12-hourly administration of 100 mg proguanil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Association between CYP2C19 genotype and proguanil oxidative polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of genetic variation at the CYP2C19/CYP2C9 locus on pharmacokinetics of chlorcycloguanil in adult Gambians - PMC [pmc.ncbi.nlm.nih.gov]
Proguanil-d4 supplier and certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Proguanil-d4, a deuterated analog of the antimalarial drug Proguanil. It is intended for researchers, scientists, and professionals in drug development who require a reliable internal standard for pharmacokinetic and metabolic studies. This document outlines suppliers, certificate of analysis data, and relevant experimental protocols.
This compound Suppliers
This compound is available from various chemical suppliers that specialize in stable isotope-labeled compounds for research purposes. When selecting a supplier, it is crucial to consider the purity of the compound, the availability of a comprehensive certificate of analysis, and the supplier's reputation for quality and reliability.
Table 1: Prominent Suppliers of this compound
| Supplier | Website | Notes |
| MedChemExpress | --INVALID-LINK-- | Provides detailed product information, including physical and chemical properties. |
| Alfa Chemistry | --INVALID-LINK-- | Lists this compound among its isotope-labeled compounds.[1] |
| Cayman Chemical | --INVALID-LINK-- | Offers Proguanil and its active metabolite, which may be relevant for comparative studies.[2][3] |
Certificate of Analysis: Key Data Points
A Certificate of Analysis (CofA) is a critical document that provides detailed information about the quality and purity of a chemical compound. For this compound, the CofA should include the following key data, which has been compiled from various sources.
Table 2: Typical Certificate of Analysis Data for this compound
| Parameter | Specification | Source |
| Chemical Name | This compound hydrochloride | [4] |
| CAS Number | 1189671-34-8 | [4] |
| Unlabeled CAS | 637-32-1 | [4] |
| Molecular Formula | C11H13D4Cl2N5 | [4] |
| Molecular Weight | 294.22 | [4] |
| Purity | ≥98% | [2] |
| Appearance | A solid | [2] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.[2] | [2] |
| Storage | Store at -20°C for long-term stability.[2] | [2] |
| Application | Used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[4] | [4] |
Metabolic Pathway and Mechanism of Action
Proguanil is a prodrug that undergoes metabolic activation to its active form, cycloguanil.[3][4] This conversion is primarily mediated by cytochrome P450 enzymes in the liver.[3] Cycloguanil then acts as a dihydrofolate reductase (DHFR) inhibitor, disrupting the folate pathway in the malaria parasite and thereby inhibiting its growth and replication.[4]
Caption: Metabolic activation of Proguanil to Cycloguanil and its mechanism of action.
Experimental Protocols
The use of this compound as an internal standard is crucial for the accurate quantification of Proguanil and its metabolites in biological matrices. Below are generalized experimental protocols for sample preparation and analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the cleanup and concentration of analytes from complex matrices like plasma, blood, and urine.[5]
Caption: General workflow for solid-phase extraction of Proguanil.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used analytical technique for the separation, identification, and quantification of Proguanil and its metabolites.[5]
Table 3: Typical HPLC Parameters for Proguanil Analysis
| Parameter | Description |
| Column | Reversed-phase C18 or cyanopropyl stationary phases.[5] |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and a phosphate buffer (e.g., 0.1 M, pH 2.6).[5] |
| Flow Rate | Typically 1.0 mL/min.[5] |
| Detection | UV detection at a specific wavelength (e.g., 259 nm) or mass spectrometry (LC-MS) for higher sensitivity and specificity.[2] |
| Internal Standard | This compound |
Synthesis of Proguanil
Caption: Simplified synthetic pathway for Proguanil.
This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, it is essential to consult the detailed documentation provided by the supplier and relevant scientific literature.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis of impurities of proguanil hydrochloride, an antimalarial drug | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Chromatographic Separation of Proguanil and Cycloguanil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proguanil, a biguanide derivative, is a prophylactic antimalarial drug that undergoes in vivo metabolism to its active form, cycloguanil.[1][2] Cycloguanil exerts its antimalarial effect by inhibiting the dihydrofolate reductase (DHFR) enzyme in plasmodia, which is crucial for DNA synthesis and cell multiplication.[1][3] The therapeutic efficacy of proguanil is therefore dependent on its conversion to cycloguanil. Consequently, the simultaneous determination of both proguanil and cycloguanil in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[4][5] High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for the sensitive and specific quantification of these compounds.[6] This document provides detailed application notes and protocols for the chromatographic separation of proguanil and cycloguanil.
Chromatographic Methods Overview
Several reversed-phase HPLC and LC-MS/MS methods have been developed and validated for the simultaneous analysis of proguanil and cycloguanil in various biological matrices, primarily plasma and whole blood. The choice of method often depends on the required sensitivity, selectivity, and available instrumentation. Common stationary phases include C18, phenyl, and cyanopropyl columns.[4][5][7][8] Detection is typically achieved using UV spectrophotometry or, for higher sensitivity and specificity, tandem mass spectrometry.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated chromatographic methods for the determination of proguanil and cycloguanil.
Table 1: HPLC Methods - Quantitative Data
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Plasma | Dried Blood Spots | Plasma |
| Linearity Range (Proguanil) | 0.5 - 2 µg/mL[4] | 300 - 2500 ng/mL[9] | Not Specified |
| Linearity Range (Cycloguanil) | 0.5 - 2 µg/mL[4] | 300 - 2500 ng/mL[9] | Not Specified |
| Lower Limit of Quantification (LLOQ) - Proguanil | Not Specified | ~100 ng/mL[9] | 20 nmol/L[8] |
| Lower Limit of Quantification (LLOQ) - Cycloguanil | Not Specified | ~100 ng/mL[9] | 20 nmol/L[8] |
| Within- and Between-Batch Precision (%CV) | Not Specified | < 10.3%[9] | Not Specified |
| Recovery (Proguanil) | Not Specified | Not Specified | 82% - 104%[8] |
| Recovery (Cycloguanil) | Not Specified | Not Specified | 82% - 104%[8] |
Table 2: LC-MS/MS Methods - Quantitative Data
| Parameter | Method 1 | Method 2 |
| Matrix | Human Plasma | Serum |
| Linearity Range (Proguanil) | 1.5 - 150.0 ng/mL[5] | Not Specified |
| Linearity Range (Cycloguanil) | 0.5 - 50.0 ng/mL[5] | Not Specified |
| Lower Limit of Quantification (LLOQ) - Proguanil | 1.5 ng/mL[5] | 1 ng/mL[10] |
| Lower Limit of Quantification (LLOQ) - Cycloguanil | 0.5 ng/mL[5] | 0.2 ng/mL[10] |
| Inter-run Precision (%CV) - Proguanil | < 2.54%[5] | Not Specified |
| Intra-run Precision (%CV) - Proguanil | < 9.19%[5] | Not Specified |
| Inter-run Precision (%CV) - Cycloguanil | < 1.99%[5] | Not Specified |
| Intra-run Precision (%CV) - Cycloguanil | < 10.69%[5] | Not Specified |
| Overall Recovery (Proguanil) | 102.52%[5] | Not Specified |
| Overall Recovery (Cycloguanil) | 106.72%[5] | Not Specified |
Experimental Protocols
Protocol 1: HPLC-UV Method for Proguanil and Cycloguanil in Plasma
This protocol is based on a rapid and sensitive HPLC method for the analysis of proguanil and cycloguanil in plasma, suitable for pharmacokinetic studies.[4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma sample in an extraction tube, add 20 µL of the internal standard.
-
Vortex the sample to ensure thorough mixing.
-
Alkalinize the sample by adding 2 M NaOH.
-
Extract the analytes by adding a suitable organic solvent (e.g., ether) and vortexing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in methanol.
-
Vortex the reconstituted sample before injection.
2. Chromatographic Conditions
-
Column: Eclipse – XDB (C-18), 5µm, 200mm × 4.6mm I.D.[4]
-
Mobile Phase: Methanol: Acetonitrile: 0.5% Ammonium Acetate (40:5:55) containing 75 mM/L perchloric acid.[4] The pH of the mobile phase is 2.9.[4]
-
Flow Rate: 1.2 mL/min.[4]
-
Temperature: Ambient.[4]
-
Injection Volume: 50 µL.[4]
-
Detection: UV at 254 nm.[4]
Protocol 2: LC-MS/MS Method for Proguanil and Cycloguanil in Human Plasma
This protocol describes a rapid and sensitive LC-MS/MS method for the simultaneous determination of proguanil and cycloguanil in human plasma.[5]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a solid-phase extraction (SPE) cartridge (e.g., C18 Bond Elut) according to the manufacturer's instructions.[9]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analytes (proguanil and cycloguanil) with a suitable elution solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase or a suitable reconstitution solution.
2. Chromatographic Conditions
-
Column: HyPURITY Advance C18 (50 mm x 4.0 mm, 5 lm).[5]
-
Mobile Phase: Isocratic elution with a mixture of organic solvent and an aqueous buffer (e.g., acetonitrile and ammonium acetate solution in a 90:10 ratio).[5]
-
Flow Rate: 0.6 mL/min.[5]
-
Total Run Time: 2.50 min.[5]
3. Mass Spectrometric Conditions
-
Instrument: API-4000 system with an electrospray ionization (ESI) source.[5]
-
Ionization Mode: Positive ion mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM).[5]
-
Internal Standard: Riluzole.[5]
Visualizations
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of proguanil and cycloguanil.
Logical Relationship of Proguanil Metabolism and Analysis
Caption: Proguanil metabolism and subsequent analytical quantification.
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. A statistical analysis of the antimalarial activity of proguanil and cycloguanil in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of monodesethylchloroquine, chloroquine, cycloguanil and proguanil on dried blood spots by reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Proguanil-d4 by LC-MS/MS
Application Notes and Protocols for the Use of Proguanil-d4 in Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proguanil, a prodrug, is a widely used antimalarial agent that is metabolized in the body to its active form, cycloguanil. To ensure the therapeutic equivalence of generic formulations of proguanil-containing drugs to a reference product, regulatory agencies require bioequivalence (BE) studies. These studies are essential to demonstrate that the generic product exhibits a comparable rate and extent of absorption to the reference drug. A critical component of conducting accurate and reliable BE studies is the bioanalytical method used to quantify the drug and its metabolites in biological matrices. The use of a stable isotope-labeled (SIL) internal standard, such as Proguanil-d4, is highly recommended in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The co-eluting SIL internal standard helps to normalize variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the bioequivalence assessment of proguanil-containing drug products.
Data Presentation: Pharmacokinetic Parameters from a Bioequivalence Study
The following tables summarize the key pharmacokinetic (PK) parameters for proguanil and its active metabolite, cycloguanil, from a randomized, open-label, two-period, two-sequence, crossover bioequivalence study in healthy adult volunteers under fed conditions. The study compared a test formulation of an atovaquone/proguanil combination product against a reference-listed drug.[1][2]
Table 1: Pharmacokinetic Parameters of Proguanil
| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 170.3 ± 45.2 | 206.8 ± 58.7 | 82.4% (75.8% - 89.5%) |
| AUC0-t (ng·h/mL) | 2890 ± 780 | 3020 ± 810 | 95.6% (92.1% - 99.2%) |
| AUC0-inf (ng·h/mL) | 3010 ± 820 | 3150 ± 850 | 95.5% (92.0% - 99.1%) |
| Tmax (h) | 4.0 (2.0 - 6.0) | 4.0 (3.0 - 5.0) | - |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration. Data are presented as arithmetic mean ± standard deviation, except for Tmax which is presented as median (range).
Table 2: Pharmacokinetic Parameters of Cycloguanil
| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 55.8 ± 15.1 | 55.4 ± 14.9 | 100.8% (95.0% - 107.0%) |
| AUC0-t (ng·h/mL) | 980 ± 290 | 950 ± 280 | 102.9% (98.4% - 107.7%) |
| AUC0-inf (ng·h/mL) | 1050 ± 310 | 1020 ± 300 | 103.0% (98.5% - 107.7%) |
| Tmax (h) | 5.0 (3.0 - 8.0) | 5.0 (4.0 - 6.0) | - |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration. Data are presented as arithmetic mean ± standard deviation, except for Tmax which is presented as median (range).
Experimental Protocols
Bioequivalence Study Protocol
A typical bioequivalence study for a proguanil-containing product would follow a standard crossover design.
Study Design:
Caption: Bioequivalence Study Workflow.
Methodology:
-
Subject Recruitment: A sufficient number of healthy adult male and female volunteers are recruited after providing informed consent. Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.
-
Study Design: The study follows a randomized, open-label, two-treatment, two-period, crossover design with a washout period of at least 21 days between the two periods.
-
Dosing: In each period, subjects receive a single oral dose of either the test or the reference proguanil-containing product after an overnight fast, typically with a standardized high-fat meal to maximize absorption.
-
Blood Sampling: Serial blood samples (e.g., 5 mL) are collected in EDTA-containing tubes at pre-dose (0 hour) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma Processing and Storage: Blood samples are centrifuged to separate plasma, which is then transferred to labeled polypropylene tubes and stored at -70°C or lower until analysis.
-
Bioanalysis: Plasma samples are analyzed for proguanil and cycloguanil concentrations using a validated LC-MS/MS method with this compound as the internal standard.
-
Pharmacokinetic and Statistical Analysis: The pharmacokinetic parameters (Cmax, AUC0-t, AUC0-inf) are calculated for both the parent drug and its active metabolite. Statistical analysis is performed to determine the 90% confidence intervals for the ratio of the geometric means of the test and reference products for the primary pharmacokinetic parameters. Bioequivalence is concluded if the 90% CIs fall within the range of 80.00% to 125.00%.
Bioanalytical Method Protocol: LC-MS/MS Analysis of Proguanil and Cycloguanil in Human Plasma
This protocol describes a validated LC-MS/MS method for the simultaneous quantification of proguanil and its active metabolite, cycloguanil, in human plasma using this compound as an internal standard.
Materials and Reagents:
-
Proguanil hydrochloride reference standard
-
Cycloguanil hydrochloride reference standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid, analytical grade
-
Human plasma (drug-free)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of proguanil, cycloguanil, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the proguanil and cycloguanil stock solutions in a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Protein Precipitation):
Caption: Sample Preparation Workflow.
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over a short run time.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection: Multiple Reaction Monitoring (MRM).
Table 3: MRM Transitions for Proguanil, Cycloguanil, and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Proguanil | 254.1 | 170.1 |
| Cycloguanil | 252.1 | 195.1 |
| This compound | 258.1 | 174.1 |
Method Validation:
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess:
-
Selectivity and Specificity: No significant interference at the retention times of the analytes and internal standard.
-
Linearity: A linear range covering the expected plasma concentrations (e.g., 1-500 ng/mL for proguanil and 0.5-100 ng/mL for cycloguanil).
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ), and accuracy (% bias) should be within ±15% (±20% at LLOQ).
-
Recovery: Consistent and reproducible extraction recovery for the analytes and internal standard.
-
Matrix Effect: Absence of significant ion suppression or enhancement from the biological matrix.
-
Stability: Stability of the analytes in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).
Proguanil Metabolism and Bioanalytical Considerations
The primary metabolic pathway of proguanil involves its conversion to the active metabolite, cycloguanil, primarily through the action of the cytochrome P450 enzyme CYP2C19. This metabolic step is crucial for the drug's antimalarial activity.
Caption: Proguanil Metabolic Pathway.
In bioequivalence studies, it is essential to quantify both proguanil and its active metabolite, cycloguanil, to fully characterize the pharmacokinetic profile of the drug product. The use of this compound as an internal standard is advantageous as it closely mimics the chromatographic behavior and ionization characteristics of the unlabeled proguanil, thereby providing reliable quantification. It is important to ensure that the deuterated internal standard is of high isotopic purity and does not contain any unlabeled proguanil that could interfere with the measurement of the analyte. For the quantification of cycloguanil, a separate stable isotope-labeled internal standard for cycloguanil (e.g., Cycloguanil-d4) would be ideal, but if not available, a structurally similar compound can be used, provided the method is thoroughly validated.
Conclusion
The use of this compound as a stable isotope-labeled internal standard in LC-MS/MS bioanalytical methods is a robust and reliable approach for the quantification of proguanil in human plasma for bioequivalence studies. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the generic drug development of proguanil-containing products. Adherence to these methodologies and rigorous validation will ensure the generation of high-quality data to support regulatory submissions and confirm the therapeutic equivalence of generic formulations.
References
- 1. A randomized, open-label two-period crossover pilot study to evaluate the relative bioavailability in the fed state of atovaquone-proguanil (Atoguanil™) versus atovaquone-proguanil hydrochloride (Malarone®) in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, open-label two-period crossover pilot study to evaluate the relative bioavailability in the fed state of atovaquone-proguanil (Atoguanil™) versus atovaquone-proguanil hydrochloride (Malarone®) in healthy adult participants - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Proguanil-d4 Stock Solution
Application Note:
Proguanil-d4 is the deuterium-labeled analog of Proguanil, an antimalarial agent.[1][2] Due to its isotopic labeling, this compound serves as an ideal internal standard for bioanalytical and pharmacokinetic (PK) studies involving the quantification of Proguanil using mass spectrometry (MS), such as Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of deuterium atoms provides a distinct mass shift from the unlabeled parent drug, allowing for precise differentiation and accurate quantification while maintaining nearly identical chemical and chromatographic properties.
This document provides a detailed standard operating procedure (SOP) for the preparation, handling, and storage of this compound stock solutions to ensure accuracy, consistency, and stability for research applications.
Data Presentation: Quantitative Summary
The following table summarizes key quantitative data for this compound and its non-deuterated form, Proguanil. Researchers should always refer to the batch-specific Certificate of Analysis (CofA) for the most accurate information.
| Parameter | Solvent / Condition | Value | Notes |
| Molecular Weight | This compound (Free Base) | ~257.76 g/mol | Varies slightly between manufacturers.[3][4] |
| This compound (HCl Salt) | ~294.22 g/mol | Always confirm the salt form from the supplier.[1] | |
| Solubility | DMSO | ≥10 mM | Some sources for the parent compound report much higher solubility (e.g., ≥130 mg/mL).[4][5] |
| Ethanol | ~1 mg/mL | Data for the non-deuterated parent compound, Proguanil.[6] | |
| Dimethylformamide (DMF) | ~2 mg/mL | Data for the non-deuterated parent compound, Proguanil.[6] | |
| Aqueous Buffer (e.g., PBS) | Sparingly soluble | For aqueous solutions, first dissolve in DMSO then dilute. A 1:10 DMSO:PBS solution yields ~0.09 mg/mL.[6] | |
| Storage (Solid Powder) | -20°C | ≥ 3 years | Recommended for long-term stability.[3] |
| 4°C | ~2 years | Suitable for shorter-term storage.[3] | |
| Storage (In Solvent) | -80°C | ≥ 6 months | Recommended for long-term storage of stock solutions to minimize degradation.[3] |
| -20°C | ~1 month | Suitable for short-term storage of working aliquots.[3] |
Experimental Protocol
This protocol outlines the steps for preparing a 10 mM this compound stock solution in DMSO. Calculations should be adjusted based on the desired concentration and the specific molecular weight of the this compound batch.
1. Materials and Equipment
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, analytical grade
-
Analytical balance (readable to at least 0.1 mg)
-
Chemical fume hood
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
-
Calibrated micropipettes and sterile tips
-
Amber glass vials or clear vials wrapped in aluminum foil
-
Vortex mixer
-
Sonicator bath (optional)
-
Cryogenic storage vials for aliquots
2. Pre-Preparation and Safety
-
Review Documentation: Before starting, thoroughly review the Safety Data Sheet (SDS) and the Certificate of Analysis (CofA) for the specific lot of this compound. Note the exact molecular weight and any specific handling instructions.
-
Safety Precautions: this compound should be handled as a potentially hazardous chemical.[6] Perform all weighing and solvent addition steps inside a certified chemical fume hood.[7]
-
Prepare Workspace: Ensure the analytical balance is level and clean. Label all vials clearly before use.
3. Stock Solution Preparation (Example: 1 mL of 10 mM Stock)
-
Calculation:
-
Use the molecular weight from the CofA. For this example, we will use this compound HCl (MW = 294.22 g/mol ).
-
Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 294.22 g/mol x 1000 mg/g = 2.94 mg
-
-
Weighing:
-
Place a clean, labeled amber vial on the analytical balance and tare the weight.
-
Carefully weigh out approximately 2.94 mg of this compound powder directly into the vial. Record the exact mass.
-
-
Recalculate Solvent Volume:
-
Adjust the required solvent volume based on the actual mass weighed.
-
Volume (mL) = (Actual Mass (mg) / Molecular Weight ( g/mol )) / Desired Concentration (mol/L) x 1000
-
Example: If the actual mass is 3.05 mg, the required DMSO volume is: (3.05 mg / 294.22 g/mol ) / 0.010 mol/L * 1000 = 1.037 mL (or 1037 µL)
-
-
Dissolution:
-
Inside the fume hood, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial securely and vortex for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.[7]
-
If the compound does not dissolve readily, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C.[7] Allow the solution to return to room temperature before proceeding.
-
4. Aliquoting and Storage
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, dispense the stock solution into single-use aliquots (e.g., 20 µL or 50 µL) in labeled cryogenic vials.[7]
-
Labeling: Clearly label each aliquot with the compound name ("this compound"), final concentration (10 mM), solvent (DMSO), preparation date, and your initials.
-
Storage:
Visualization of Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. This compound (this compound) | Antifolate | 1189805-15-9 | Invivochem [invivochem.com]
- 4. This compound - Immunomart [immunomart.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. emulatebio.com [emulatebio.com]
Troubleshooting & Optimization
Technical Support Center: Proguanil-d4 & LC-MS Matrix Effects
This guide provides troubleshooting strategies and answers to frequently asked questions regarding matrix effects encountered during the analysis of Proguanil using its deuterated internal standard, Proguanil-d4, in liquid chromatography-mass spectrometry (LC-MS).
Part 1: Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and why is it a concern in LC-MS bioanalysis?
A: A matrix effect is the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1][2][3] These interfering components, which can include salts, proteins, and phospholipids, can either suppress or enhance the analyte's signal in the mass spectrometer's ion source.[2][4][5] This phenomenon is a major concern because it can severely compromise the accuracy, precision, and sensitivity of the analytical method, potentially leading to erroneous quantitative results.[1][4][6]
Q2: I'm using this compound, a deuterated internal standard. Shouldn't that automatically correct for matrix effects?
A: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[7][8] The use of an analyte-to-IS ratio is intended to correct for these effects.[9] However, this correction is not always perfect. A phenomenon known as "differential matrix effects" can occur where the analyte and the deuterated internal standard are affected differently by the matrix.[10][11] This can be caused by slight chromatographic separation between the two, often due to the deuterium isotope effect altering the molecule's properties, which places them in regions of varying ion suppression.[8][11] Therefore, one cannot assume a deuterated standard will always compensate for matrix effects.[10]
Q3: What are the most common sources of matrix effects when analyzing plasma or serum samples?
A: In biological matrices like plasma and serum, phospholipids are a major cause of matrix effects, particularly ion suppression in electrospray ionization (ESI).[6][12][13][14] These endogenous compounds are present at high concentrations and can co-elute with target analytes.[13] Other sources include salts, proteins, carbohydrates, and metabolites that are not sufficiently removed during sample preparation.[1][4]
Q4: How can I quantitatively assess the matrix effect in my assay?
A: The most widely accepted method for the quantitative assessment of matrix effects is the post-extraction spike method .[1][7][15] This technique compares the peak response of an analyte spiked into the extract of a blank matrix sample with the response of the analyte in a neat (clean) solvent at the same concentration.[15][16] The ratio of these responses provides a quantitative measure of ion suppression or enhancement.
Q5: What is a "Matrix Factor (MF)" and how is it interpreted?
A: The Matrix Factor (MF) is the value calculated from the post-extraction spike experiment. It is a direct measure of the severity of the matrix effect.[1] The IS-Normalized MF is used to determine if the internal standard adequately compensates for the matrix effect.
Part 2: Troubleshooting Guide
This section addresses common problems encountered with this compound and provides a logical workflow for diagnosing and resolving the issues.
Problem: Poor Accuracy, Precision, or Reproducibility in QC Samples Despite Using this compound.
This is a classic symptom of uncorrected or differential matrix effects. The following workflow can help identify and solve the root cause.
Caption: Troubleshooting workflow for differential matrix effects.
Part 3: Data Presentation & Mitigation Strategies
Effective sample preparation is the most powerful tool to combat matrix effects.[9][14] The choice of technique significantly impacts the cleanliness of the final extract.
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Pros | Cons | Efficacy for Phospholipid Removal |
| Protein Precipitation (PPT) | Protein removal via denaturation with an organic solvent (e.g., acetonitrile). | Simple, fast, inexpensive.[12] | Non-selective; does not effectively remove phospholipids or salts.[12][13] | Low |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on polarity and pH.[14] | Can provide cleaner extracts than PPT. | More labor-intensive; solvent selection is critical.[14] | Moderate |
| Solid-Phase Extraction (SPE) | Analyte isolation from the matrix using a solid sorbent based on specific chemical interactions.[9] | Highly selective; can yield very clean extracts. | Requires method development; can be more costly and time-consuming. | High |
| HybridSPE®-Phospholipid | Combines protein precipitation with specific removal of phospholipids using zirconia-coated particles.[12] | Simple workflow; highly effective and targeted removal of phospholipids and proteins.[6][15] | Higher cost per sample than PPT. | Very High |
Based on the common issues in plasma bioanalysis, a targeted phospholipid removal technique like HybridSPE is often a highly effective solution.[6][17]
Part 4: Key Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
This protocol determines the Matrix Factor (MF) to quantify the extent of ion suppression or enhancement.
Caption: Experimental workflow for Matrix Factor assessment.
Table 2: Interpretation of Matrix Factor (MF) Results
| Calculation | Formula | Ideal Value | Interpretation |
| Analyte MF | Mean Peak Area (Analyte in Matrix) / Mean Peak Area (Analyte in Neat Solution) | 1.0 | A value < 1 indicates ion suppression; > 1 indicates enhancement.[4] |
| IS MF | Mean Peak Area (IS in Matrix) / Mean Peak Area (IS in Neat Solution) | 1.0 | Measures the matrix effect on the internal standard. |
| IS-Normalized MF | Analyte MF / IS MF | ~1.0 | A value close to 1.0 indicates the IS successfully tracks and corrects for the matrix effect on the analyte.[18] Deviations from 1.0 suggest a differential matrix effect. |
Protocol 2: General Method for Phospholipid Removal using HybridSPE®
This protocol describes a typical workflow for reducing matrix effects originating from phospholipids.
-
Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile to 100 µL of plasma sample (containing this compound) in a collection plate well.
-
Mix: Mix thoroughly (e.g., vortex for 1 minute) to precipitate proteins.
-
Apply to Plate: Place the HybridSPE plate on a vacuum manifold and apply the entire sample mixture to the wells.
-
Filter: Apply a brief vacuum pulse (~2-4 inHg) for 2-4 minutes to pull the analyte-containing solution through the specialized filter, leaving phospholipids and precipitated proteins behind. The zirconia-coated particles in the filter specifically bind the phospholipids.[12]
-
Collect Filtrate: The clean filtrate is collected in a new collection plate.
-
Evaporate & Reconstitute: Evaporate the filtrate to dryness under nitrogen and reconstitute in the mobile phase for LC-MS analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. myadlm.org [myadlm.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Proguanil-d4 for Bioanalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Proguanil-d4 as an internal standard (IS) for the bioanalysis of proguanil.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard like this compound necessary for bioanalysis?
An internal standard is a compound of known concentration added to all samples (calibration standards, quality controls, and unknown study samples) before sample processing.[1] Its purpose is to correct for variability that can occur during the analytical workflow, including sample preparation, injection volume differences, and variations in mass spectrometer response (e.g., matrix effects).[2][3] this compound is a stable isotope-labeled internal standard (SIL-IS), which is considered the gold standard because its physicochemical properties are nearly identical to the analyte (proguanil), ensuring it behaves similarly throughout the process.[4] This leads to more accurate and precise quantification of proguanil in complex biological matrices like plasma or blood.[5]
Q2: What is the ideal concentration for this compound?
There is no single "correct" concentration. The optimal concentration is one that provides a consistent and reproducible mass spectrometry signal, is free from interference, and effectively normalizes the analyte response across the entire calibration range. A common starting point is a concentration that yields a signal intensity similar to that of proguanil at the mid-point of its expected calibration curve.[2]
Q3: How does the this compound concentration affect the assay?
The concentration can impact several aspects of the assay:
-
Signal-to-Noise Ratio: The concentration must be high enough to produce a robust signal that is easily distinguishable from background noise.
-
Detector Saturation: An excessively high concentration can saturate the mass spectrometer detector, leading to poor peak shape and inaccurate measurements.
-
Crosstalk: If the this compound standard contains unlabeled proguanil as an impurity, a high concentration can artificially inflate the measured proguanil levels, especially at the Lower Limit of Quantification (LLOQ).[6]
-
Ion Suppression: While a SIL-IS is meant to track matrix-induced ion suppression, a very high concentration of the IS itself could potentially compete with the analyte for ionization, affecting sensitivity.[5]
Q4: What are the regulatory expectations for internal standards?
Regulatory bodies like the FDA recommend using an internal standard for quantitative bioanalytical methods.[7] Guidance, such as the ICH M10 Bioanalytical Method Validation, specifies criteria for evaluating potential interference or "crosstalk" between the analyte and the IS.[2] Specifically, the contribution of the IS to the analyte signal should be no more than 20% of the LLOQ response, and the analyte's contribution to the IS signal should be no more than 5% of the IS response.[2]
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
This protocol describes a systematic approach to determine the optimal working concentration of this compound.
Objective: To select a this compound concentration that provides a stable signal and ensures accuracy and precision of proguanil quantification.
Materials:
-
Proguanil and this compound certified reference standards.
-
Control biological matrix (e.g., human plasma, K2-EDTA).
-
All necessary reagents for sample preparation (e.g., precipitation solvent like acetonitrile or methanol).
-
Calibrated LC-MS/MS system.
Methodology:
-
Prepare Stock Solutions: Prepare individual stock solutions of proguanil and this compound in an appropriate organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare Proguanil Spiking Solutions: From the proguanil stock, prepare a series of spiking solutions to create calibration standards. For proguanil, a typical range might be 1.0 to 200 ng/mL.[8]
-
Prepare this compound Working Solutions: Prepare three to five different working solutions of this compound. The concentrations should be chosen to correspond with the low, middle, and high end of the anticipated proguanil calibration curve (e.g., 5 ng/mL, 50 ng/mL, and 150 ng/mL).
-
Sample Preparation and Analysis:
-
For each this compound concentration being tested, process a set of samples including a blank (matrix only), a zero sample (matrix + IS), and samples spiked with proguanil at the LLOQ and Upper Limit of Quantification (ULOQ).
-
To each sample (except the blank), add a fixed volume of the this compound working solution.
-
Perform the sample extraction procedure (e.g., protein precipitation).
-
Analyze the extracted samples via LC-MS/MS.
-
-
Evaluation:
-
IS Response: Check the peak area of this compound. The ideal concentration will yield a robust and consistent peak area, well above the background noise but not causing detector saturation.
-
Crosstalk from IS to Analyte: Analyze the zero sample (matrix + IS). The proguanil signal should be less than 20% of the proguanil signal in the LLOQ sample.[2]
-
Crosstalk from Analyte to IS: Analyze the ULOQ sample. The this compound signal should not be significantly different (e.g., >5% change) from the this compound signal in the zero sample.[2]
-
Analyte Response Ratio: Calculate the peak area ratio (Proguanil / this compound) for the LLOQ and ULOQ samples. This ratio should be consistent and provide good linearity.
-
-
Selection: Choose the this compound concentration that best meets the above criteria. This concentration will then be used for the full method validation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High variability in this compound peak area across a run | 1. Inconsistent sample preparation (pipetting errors).2. Poor mixing of IS with the sample matrix.3. LC-MS/MS instrument instability (e.g., fluctuating spray voltage).4. Matrix effects varying significantly between individual samples.[7] | 1. Verify pipette calibration and technique. Ensure IS is added early in the workflow.[1]2. Ensure thorough vortexing after adding the IS solution.3. Perform system suitability tests; check for instrument drift.4. Re-evaluate sample cleanup. A more rigorous extraction (e.g., SPE instead of protein precipitation) may be needed. |
| Proguanil signal detected in "Zero Sample" (Matrix + IS) | 1. The this compound standard is contaminated with unlabeled proguanil ("crosstalk").2. Contamination of the matrix, reagents, or LC-MS/MS system. | 1. Evaluate the crosstalk. If the signal is >20% of the LLOQ response, lower the IS concentration or obtain a purer standard.[2][6]2. Analyze a "double blank" (matrix only) and a solvent blank to pinpoint the source of contamination. |
| Poor accuracy at the LLOQ | 1. The selected this compound concentration is too high, causing significant crosstalk that impacts the LLOQ.2. The this compound concentration is too low, leading to a poor signal-to-noise ratio and imprecise integration. | 1. Re-run the IS optimization experiment with a lower this compound concentration.2. Select a higher IS concentration that gives a more robust signal, ensuring it doesn't cause crosstalk issues. |
| Non-linear calibration curve | 1. The this compound concentration is not appropriate for the full range of the curve.2. Detector saturation at the ULOQ for either the analyte or the IS. | 1. Ensure the chosen IS concentration provides a consistent response across the entire calibration range.2. Check for peak flattening at high concentrations. If saturation occurs, consider lowering the IS concentration or diluting the ULOQ sample. |
Data Presentation
Table 1: Example Data for this compound Concentration Selection
| IS Concentration Tested | Avg. IS Peak Area (in Zero Sample) | Crosstalk in Zero Sample (% of LLOQ Response) | Precision (%CV) at LLOQ | Accuracy (%RE) at LLOQ |
| 10 ng/mL | 55,000 | 35.2% | 18.5% | +25.8% |
| 50 ng/mL | 280,000 | 8.1% | 6.7% | +4.2% |
| 150 ng/mL | 850,000 | 2.5% | 7.2% | +3.9% |
Based on this hypothetical data, the 50 ng/mL concentration is optimal. The 10 ng/mL concentration shows unacceptable crosstalk and poor precision/accuracy. While 150 ng/mL also performs well, the 50 ng/mL concentration achieves the goal with a lower amount of standard.
Table 2: Typical LC-MS/MS Parameters for Proguanil Analysis
| Parameter | Typical Value / Condition |
| LC Column | C18 or Phenyl reverse-phase column[7][8] |
| Mobile Phase | Acetonitrile and water with formic acid or ammonium acetate[8] |
| Flow Rate | 0.4 - 1.0 mL/min[2] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[8] |
| MS/MS Transition (Proguanil) | m/z 254.1 → 170.0[8] |
| MS/MS Transition (this compound) | m/z 258.1 → 174.0 (assuming +4 Da shift) |
| Calibration Range | 1.0 - 200 ng/mL in plasma[8] |
Visualizations
Caption: Workflow for selecting the optimal this compound internal standard concentration.
Caption: Decision tree for troubleshooting common issues in this compound bioanalysis.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Proguanil & Proguanil-d4 Chromatographic Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape for proguanil and its deuterated internal standard, Proguanil-d4, during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (tailing) for proguanil and this compound?
A1: Proguanil is a basic compound, and its structure contains amine groups. These basic functional groups can interact strongly with acidic residual silanol groups present on the surface of silica-based HPLC columns. This secondary interaction, in addition to the primary reversed-phase retention mechanism, leads to peak tailing. Since this compound has a nearly identical chemical structure, it exhibits similar behavior.
Q2: How does the mobile phase pH affect the peak shape of proguanil and this compound?
A2: Mobile phase pH is a critical factor. At a low pH (typically below 3), the acidic silanol groups on the silica stationary phase are protonated and thus less likely to interact with the positively charged proguanil molecules. This minimizes the secondary interactions that cause peak tailing. Conversely, at a higher pH, silanol groups are more ionized, leading to increased interaction and more pronounced tailing.
Q3: What are the recommended mobile phase additives to improve peak shape?
A3: Several mobile phase additives can be employed to enhance peak symmetry:
-
Buffers: Using a buffer system (e.g., phosphate or ammonium formate) is crucial to maintain a stable and low pH throughout the analysis.
-
Acidic Modifiers: Small amounts of acids like formic acid or acetic acid are often added to the mobile phase to ensure the complete protonation of silanol groups.
-
Ion-Pairing Agents: While less common for this specific application, ion-pairing agents can be used to form a neutral complex with the analyte, which can improve retention and peak shape.
-
Competing Bases: A small concentration of a competing base, such as triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding them from interacting with proguanil.
Q4: Can the choice of HPLC column impact the peak shape for these compounds?
A4: Absolutely. The choice of column is critical for achieving good peak shape for basic compounds like proguanil.
-
Modern, High-Purity Silica Columns: Newer columns are manufactured with high-purity silica, which has a lower concentration of acidic silanol groups.
-
End-Capped Columns: Look for columns that are "end-capped." This is a chemical process that deactivates most of the residual silanol groups, significantly reducing their potential for undesirable interactions.
-
Alternative Stationary Phases: While C18 and C8 columns are common, other stationary phases like cyanopropyl or phenyl can offer different selectivity and may provide better peak shapes for proguanil.
Q5: My proguanil peak looks good, but the this compound peak is still tailing (or vice versa). What could be the cause?
A5: While chemically similar, there might be slight differences in their interaction with the stationary phase. However, a more likely cause is a co-eluting interference that is present in the internal standard solution but not in the analyte solution (or vice versa). Ensure the purity of both your analyte and internal standard solutions. If the issue persists, the troubleshooting steps for improving peak shape should be applied to the overall method, as they will benefit both compounds.
Q6: Can a slight retention time shift between proguanil and this compound affect my results?
A6: Yes, especially for LC-MS/MS analysis. Deuterated internal standards can sometimes elute slightly earlier or later than their non-deuterated counterparts (an isotopic effect). If this shift is significant and there are matrix effects present, it can lead to inaccurate quantification because the analyte and internal standard are not being subjected to the same degree of ion suppression or enhancement at the same time. The goal is to have the peaks as closely co-eluting and as symmetrical as possible.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting poor peak shape for proguanil and this compound.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A stepwise guide to diagnosing and resolving peak tailing issues for proguanil analysis.
Data Summary Tables
Table 1: Mobile Phase Composition and its Effect on Proguanil Peak Shape
| Mobile Phase Composition | pH | Column Type | Observed Peak Shape | Reference |
| Acetonitrile: 0.1 M Phosphate Buffer (21.5:78.5 v/v) | 2.6 | Cyanopropyl | Good | [1] |
| 0.1% Ortho Phosphoric Acid: Acetonitrile (50:50 v/v) | ~2-3 | C18 | Well-defined, minimal tailing | [2] |
| Methanol: 0.02 M Phosphate Buffer (45:55 v/v) | 7.2 | Phenyl | Not specified, but validated method | [3] |
| 20mM Ammonium Formate with 0.5% Formic Acid in Water and Acetonitrile | ~3 | C18 | Not specified, but validated LC-MS/MS method | [4] |
Table 2: Recommended HPLC Columns for Proguanil Analysis
| Column Stationary Phase | Particle Size (µm) | Dimensions (mm) | Key Features |
| C18 (Kromasil) | 5 | 150 x 4.6 | Standard reversed-phase, good for initial method development.[2] |
| Phenyl | 5 | 150 x 4.6 | Offers alternative selectivity through pi-pi interactions.[3] |
| Cyanopropyl | Not specified | Not specified | Found to give the best separation from endogenous components in one study.[1] |
| C8 | Not specified | Not specified | Less retentive than C18, can sometimes provide better peak shape for basic compounds. |
Experimental Protocols
Protocol 1: HPLC Method for Improved Peak Shape of Proguanil
This protocol is based on a method shown to produce well-defined peaks with minimal tailing.[2]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: Kromasil C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% Ortho Phosphoric Acid in water and Acetonitrile in a 50:50 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 287 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Mobile Phase Preparation:
-
To prepare 1 L of 0.1% Ortho Phosphoric Acid, add 1 mL of concentrated Ortho Phosphoric Acid to 999 mL of HPLC-grade water.
-
Mix the aqueous component with acetonitrile in a 50:50 ratio.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Sample Preparation:
-
Prepare stock solutions of proguanil and this compound in a suitable solvent (e.g., methanol or mobile phase).
-
Dilute the stock solutions to the desired concentration using the mobile phase.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared samples.
-
Monitor the chromatogram for peak shape and retention time.
-
Diagram: Experimental Workflow for Proguanil Analysis
References
- 1. effect-of-position-of-deuterium-atoms-on-gas-chromatographic-isotope-effects - Ask this paper | Bohrium [bohrium.com]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. researchgate.net [researchgate.net]
- 4. A single LC-tandem mass spectrometry method for the simultaneous determination of 14 antimalarial drugs and their metabolites in human plasma. — Pandemic Sciences Institute [psi.ox.ac.uk]
Technical Support Center: Troubleshooting Low Recovery of Proguanil-d4
Welcome to the technical support center for bioanalytical sample preparation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the extraction of Proguanil-d4, a widely used internal standard in pharmacokinetic studies. Low and variable recovery of internal standards can significantly impact the accuracy and reliability of quantitative bioanalytical methods.
This guide provides a comprehensive collection of frequently asked questions (FAQs) and troubleshooting advice for three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Frequently Asked Questions (FAQs)
General
Q1: What are the common causes for low recovery of this compound during sample extraction?
A1: Low recovery of this compound can stem from several factors across all extraction techniques. These include:
-
Suboptimal pH: Proguanil is a basic compound, and its ionization state, which is pH-dependent, significantly affects its solubility and interaction with extraction media.
-
Inappropriate Solvent Selection: The choice of organic solvent for elution (in SPE), extraction (in LLE), or precipitation (in PPT) is critical and must be optimized for Proguanil's physicochemical properties.
-
Incomplete Elution/Extraction: Insufficient solvent volume or inadequate mixing can lead to the analyte remaining in the original sample matrix or bound to the extraction medium.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the extraction process, leading to ion suppression or enhancement in LC-MS analysis, which can be misinterpreted as low recovery.[1]
-
Analyte Adsorption: this compound may adsorb to plasticware or glassware, especially at low concentrations.
-
Analyte Degradation: Although generally stable, degradation under harsh pH or temperature conditions can occur.
Solid-Phase Extraction (SPE) Troubleshooting
Q2: My recovery of this compound is low using a C18 SPE cartridge. What should I check?
A2: Low recovery with reversed-phase SPE cartridges like C18 is a common issue for basic compounds like Proguanil. Here’s a step-by-step troubleshooting guide:
-
pH Adjustment: Ensure the pH of the sample and loading buffer is optimized. For basic compounds, a higher pH (typically 2 pH units above the pKa of the analyte) during loading ensures the compound is in its neutral, less polar form, promoting retention on a nonpolar sorbent like C18.
-
Sorbent Choice: While C18 can be used, other sorbents might be more suitable for basic compounds. Consider polymeric sorbents or cyanopropyl-bonded phases, which have shown high recovery for Proguanil (82% to 104%).[2]
-
Washing Step: The wash solvent may be too strong, causing premature elution of this compound. Evaluate the composition of your wash solvent. A weaker solvent (e.g., a lower percentage of organic solvent) may be necessary.
-
Elution Step: Your elution solvent may be too weak to fully desorb the analyte. For basic compounds on a reversed-phase sorbent, an acidified organic solvent (e.g., methanol with formic acid) is often required for efficient elution. Ensure you are using an adequate volume of elution solvent.
-
Flow Rate: A high flow rate during sample loading can lead to insufficient interaction between the analyte and the sorbent, resulting in breakthrough. Slower flow rates generally improve retention.
SPE Troubleshooting Summary
| Parameter | Potential Problem | Recommended Solution | Expected Outcome |
| Sample pH | Analyte is ionized and has low retention on the nonpolar sorbent. | Increase sample pH to 2 units above the pKa of Proguanil to neutralize it. | Increased retention and recovery. |
| Sorbent Type | C18 may have strong, irreversible interactions or insufficient retention. | Switch to a cyanopropyl or a polymeric SPE cartridge. | Improved recovery and reproducibility. |
| Wash Solvent | Premature elution of this compound. | Decrease the organic solvent percentage in the wash solution. | Minimized analyte loss during washing. |
| Elution Solvent | Incomplete elution from the sorbent. | Use an acidified organic solvent (e.g., Methanol with 0.1% Formic Acid). Increase elution volume. | Complete desorption and higher recovery. |
| Flow Rate | Insufficient retention during sample loading. | Decrease the flow rate during the loading step. | Enhanced analyte-sorbent interaction and retention. |
Logical Workflow for SPE Troubleshooting
Caption: Troubleshooting workflow for low SPE recovery.
Liquid-Liquid Extraction (LLE) Troubleshooting
Q3: I am experiencing low and inconsistent recovery of this compound with LLE. How can I improve this?
A3: LLE is highly dependent on the partitioning of the analyte between two immiscible phases. For this compound, consider the following:
-
Aqueous Phase pH: As a basic drug, Proguanil's extraction into an organic solvent is favored at a basic pH where it is in its neutral, more hydrophobic form. Adjust the pH of your aqueous sample to be at least 2 pH units above the pKa of Proguanil.
-
Organic Solvent Choice: The polarity of the extraction solvent is crucial. While highly nonpolar solvents may not efficiently extract a moderately polar compound like Proguanil, overly polar solvents can be too miscible with water. A common and effective solvent mixture for Proguanil is tert-Butyl Methyl Ether (MTBE) and Dichloromethane.[3] Ethyl acetate is another alternative.
-
Solvent-to-Aqueous Ratio: A low volume of organic solvent may not be sufficient to efficiently extract the analyte. A typical starting point is a 5:1 to 10:1 ratio of organic solvent to aqueous sample volume.
-
Mixing and Emulsion Formation: Inadequate mixing will result in poor extraction efficiency. However, overly vigorous shaking can lead to the formation of emulsions, which can be difficult to break and may trap the analyte. If emulsions form, centrifugation or the addition of salt to the aqueous phase can help break them.
-
Number of Extractions: A single extraction may not be sufficient for quantitative recovery. Performing two to three sequential extractions with fresh organic solvent and combining the extracts will improve recovery.
LLE Troubleshooting Summary
| Parameter | Potential Problem | Recommended Solution | Expected Outcome |
| Aqueous Phase pH | Proguanil is protonated and remains in the aqueous phase. | Increase pH to >10 to ensure Proguanil is in its neutral form. | Increased partitioning into the organic phase. |
| Organic Solvent | Solvent is too nonpolar or too polar. | Use a solvent of intermediate polarity like MTBE, ethyl acetate, or a mixture such as MTBE:Dichloromethane. | Improved extraction efficiency. |
| Phase Ratio | Insufficient organic solvent volume for efficient extraction. | Increase the organic solvent to aqueous sample ratio (e.g., from 3:1 to 5:1 or higher). | Higher recovery in a single extraction. |
| Mixing Technique | Incomplete extraction or emulsion formation. | Ensure thorough mixing by inversion. If emulsions form, use gentle rocking or centrifugation. | Efficient extraction without phase separation issues. |
| Number of Extractions | A single extraction is insufficient for complete recovery. | Perform 2-3 sequential extractions and pool the organic layers. | Near-quantitative recovery. |
Logical Workflow for LLE Troubleshooting
Caption: Troubleshooting workflow for low LLE recovery.
Protein Precipitation (PPT) Troubleshooting
Q4: I'm observing low recovery of this compound after protein precipitation with acetonitrile. What could be the cause?
A4: While PPT is a simple method, several factors can lead to low recovery of the internal standard.
-
Co-precipitation: this compound may be entrapped within the precipitated protein pellet. This is more likely if the protein "crash" is too rapid or incomplete.
-
Solvent Choice and Ratio: Acetonitrile is generally more effective than methanol at precipitating plasma proteins. A solvent-to-sample ratio of 3:1 to 5:1 is typically recommended.[4] A lower ratio may not precipitate all proteins, while a very high ratio can dilute the sample excessively.
-
Insufficient Vortexing/Mixing: Thorough mixing is crucial to ensure complete protein precipitation. Inadequate vortexing can lead to incomplete precipitation and a hazy supernatant, which may indicate that some proteins (and potentially bound analyte) remain in solution.
-
Incubation Time and Temperature: Allowing the sample to stand for a short period (e.g., 5-10 minutes) after adding the solvent, sometimes at a cold temperature (e.g., 4°C), can improve the completeness of the precipitation.
-
pH of the Precipitation Solvent: While less common for standard PPT, adding a small amount of acid or base to the precipitation solvent can help disrupt protein-drug binding and improve recovery.
PPT Troubleshooting Summary
| Parameter | Potential Problem | Recommended Solution | Expected Outcome |
| Solvent Choice | Methanol may be less efficient for protein precipitation. | Use acetonitrile as the primary precipitating solvent. | More complete protein precipitation and clearer supernatant. |
| Solvent:Sample Ratio | Incomplete precipitation or excessive sample dilution. | Optimize the ratio, starting with 3:1 (Acetonitrile:Plasma). | Improved recovery and adequate analyte concentration. |
| Mixing | Incomplete protein crash and analyte entrapment. | Vortex thoroughly for at least 30-60 seconds after solvent addition. | Complete precipitation and release of the analyte into the supernatant. |
| Incubation | Precipitation is not fully complete before centrifugation. | Allow the mixture to stand for 5-10 minutes at 4°C before centrifugation. | Denser protein pellet and clearer supernatant. |
| Analyte Adsorption | This compound adsorbs to the precipitated protein. | Consider adding a small percentage of a competing agent or modifying the pH. | Reduced co-precipitation and increased recovery. |
Logical Workflow for PPT Troubleshooting
Caption: Troubleshooting workflow for low PPT recovery.
Experimental Protocols
Detailed Solid-Phase Extraction (SPE) Protocol for Proguanil in Human Plasma
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
Materials:
-
SPE cartridges: Cyanopropyl-bonded silica, 100 mg/1 mL
-
Human plasma containing this compound
-
Reagents: Methanol (HPLC grade), Deionized water, Ammonium hydroxide, Formic acid
-
SPE manifold
-
Centrifuge or positive pressure manifold
Procedure:
-
Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 500 µL of 100 mM ammonium hydroxide solution to adjust the pH.
-
Vortex for 30 seconds.
-
-
Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in deionized water.
-
Dry the cartridge under vacuum or positive pressure for 2-3 minutes.
-
-
Elution:
-
Elute this compound with 1 mL of methanol containing 0.1% formic acid.
-
Collect the eluate in a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
Detailed Liquid-Liquid Extraction (LLE) Protocol for Proguanil in Human Plasma
Materials:
-
Human plasma containing this compound
-
Reagents: tert-Butyl Methyl Ether (MTBE, HPLC grade), Dichloromethane (DCM, HPLC grade), Sodium Hydroxide (1 M)
-
Centrifuge tubes (15 mL)
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Pipette 500 µL of plasma into a 15 mL centrifuge tube.
-
-
pH Adjustment:
-
Add 50 µL of 1 M Sodium Hydroxide to the plasma to raise the pH.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 5 mL of an 80:20 (v/v) mixture of MTBE:DCM to the tube.
-
Cap the tube and vortex for 2 minutes.
-
-
Phase Separation:
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
Detailed Protein Precipitation (PPT) Protocol for Proguanil in Human Plasma
Materials:
-
Human plasma containing this compound
-
Reagent: Acetonitrile (ACN, HPLC grade), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
Procedure:
-
Sample Aliquoting:
-
Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
-
Precipitation:
-
Add 600 µL of ice-cold acetonitrile to the plasma (a 3:1 ratio).
-
-
Mixing:
-
Vortex the tube vigorously for 1 minute to ensure complete protein precipitation.
-
-
Incubation (Optional but Recommended):
-
Place the tube in a freezer or on ice for 10 minutes to enhance protein precipitation.
-
-
Centrifugation:
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube for analysis or for evaporation and reconstitution if concentration is needed.
-
This technical support guide provides a starting point for troubleshooting low recovery of this compound. It is essential to remember that method development and validation are iterative processes, and optimization of these general protocols for your specific laboratory conditions and instrumentation is highly recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 4. agilent.com [agilent.com]
Proguanil-d4 stability in different biological matrices
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guidance regarding the stability of Proguanil-d4 in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in experiments?
A1: this compound is a deuterium-labeled version of the antimalarial drug Proguanil. In bioanalytical studies, its primary role is to serve as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Proguanil in biological samples using methods like Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Because it has nearly identical chemical and physical properties to Proguanil but a different mass, it can be added to a sample at a known concentration to accurately correct for analyte loss during sample preparation and variations in instrument response.
Q2: How stable is this compound in common biological matrices like plasma, whole blood, and urine?
A2: Direct, extensive stability data for this compound is not widely published. However, as a stable isotope-labeled internal standard, its stability is expected to be identical to that of the unlabeled parent drug, Proguanil. Validated analytical methods for Proguanil demonstrate good stability under typical laboratory conditions.[2][3] Stability studies for Proguanil HCl have shown no significant changes or degradation trends when stored under both long-term (25°C/60% RH for 24 months) and accelerated (40°C/75% RH for 6 months) conditions.[4]
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: Based on stability data for Proguanil and general best practices for bioanalytical samples, the following storage conditions are recommended:
-
Short-Term Storage: Samples can typically be kept at room temperature on the benchtop for several hours or refrigerated (approx. 4°C) for up to 24-48 hours prior to processing.[5]
-
Long-Term Storage: For storage beyond 48 hours, samples should be frozen and maintained at -20°C or, preferably, -80°C.[6] Studies on similar antimalarials have shown good stability for up to 6-12 months at -80°C.[6]
Q4: Does repeated freeze-thaw cycling affect the integrity of this compound in plasma or serum?
A4: While specific data on this compound is limited, validated assays for Proguanil generally include freeze-thaw stability assessments, indicating it is stable for a limited number of cycles (typically 3-5).[2] However, it is a known issue that repeated freeze-thaw cycles can degrade certain analytes in plasma and serum.[7][8] To minimize potential degradation, it is crucial to aliquot samples into smaller volumes for single use, thus avoiding the need for repeated thawing of the entire sample. For optimal stability, snap-freezing in liquid nitrogen and rapid thawing in a room temperature water bath are recommended over slow freezing at -20°C or slow thawing on ice.[7][9][10]
Q5: What are the known degradation products of Proguanil?
A5: The primary degradation pathway for Proguanil involves its conversion to metabolites. The main active metabolite is Cycloguanil, and another significant metabolite is 4-chlorophenylbiguanide (CPB).[2][11] Under stress conditions (e.g., high heat, acidic environment), the formation of 4-chloroaniline (PCA), a known genotoxic compound, has been observed in studies on Proguanil tablets.[12] Researchers should be aware of these potential compounds, as they could interfere with analysis if not properly separated chromatographically.
Quantitative Stability Data Summary
The following tables summarize the stability of Proguanil (and by extension, this compound) based on available literature.
Table 1: Short-Term (Bench-Top) Stability
| Matrix | Temperature | Duration | Result | Citation |
| Processed Extracts | Ambient | 22 hours | Stable | [5] |
| Rat Blood/Plasma | Room Temp. | Not Specified | Stable through processing | [2] |
Table 2: Long-Term (Frozen) Storage Stability
| Compound | Matrix/Formulation | Temperature | Duration | Result | Citation |
| Proguanil HCl | Drug Product | 25°C / 60% RH | 24 Months | Stable, no trends observed | [4] |
| Proguanil HCl | Drug Product | 40°C / 75% RH | 6 Months | Stable, no trends observed | [4] |
| Pyronaridine (similar drug) | Whole Blood | -80°C | 6 Months | Good stability | [6] |
| Pyronaridine (similar drug) | Whole Blood | -80°C | 12 Months | Within 15% limit | [6] |
Table 3: Freeze-Thaw Stability
| Compound | Matrix | Cycles | Result | Citation |
| Proguanil | Rat Blood/Plasma | Not Specified | Stable through validation | [2] |
| General Metabolites | Mouse Plasma | 10 Cycles | Stable with LN2 snap-freezing and rapid thaw | [7][9] |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no signal for this compound (Internal Standard) | Degradation during storage: Samples were stored improperly (e.g., left at room temperature too long, excessive freeze-thaw cycles). | Review sample handling and storage logs. Use freshly spiked QC samples to confirm instrument performance. Ensure aliquots are used to avoid repeated freeze-thaw cycles. |
| Degradation during sample preparation: pH of the extraction buffer is incorrect, or samples were exposed to high heat. | Verify the pH of all buffers and solutions. Ensure sample processing steps like evaporation are not conducted at excessive temperatures. | |
| Inefficient extraction: The solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is not optimized. | Ensure the correct SPE cartridge type (e.g., C8, cyanopropyl) is used and that the conditioning, loading, washing, and elution steps are performed correctly.[3][13] For LLE, ensure solvent polarity and pH are optimal for Proguanil. | |
| High variability in Quality Control (QC) sample results | Inconsistent sample thawing: Different thawing methods (e.g., on ice vs. water bath) can introduce variability. | Standardize the thawing procedure for all samples and standards. Rapid thawing in a room temperature water bath is often most consistent.[7] |
| Matrix effects: Endogenous components in the biological matrix are suppressing or enhancing the ionization of the analyte and/or internal standard. | Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked matrix samples to its response in a clean solvent. If necessary, improve sample cleanup or adjust chromatographic separation. | |
| Appearance of unexpected peaks in the chromatogram | Presence of metabolites or degradation products: Peaks may correspond to Cycloguanil, 4-chlorophenylbiguanide, or other degradation products like 4-chloroaniline. | Confirm the identity of the peaks by comparing their retention times and mass transitions to those of known metabolite standards.[2][11][12] Adjust the chromatography to ensure separation from the analyte of interest. |
Experimental Protocols & Visualizations
Protocol: Freeze-Thaw Stability Assessment
This protocol outlines a typical procedure to evaluate the stability of this compound in human plasma across several freeze-thaw cycles.
1. Preparation of Stock and Spiking Solutions:
- Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., Methanol).
- Perform serial dilutions to create working solutions for spiking into plasma.
2. Preparation of QC Samples:
- Use pooled, blank human plasma (screened to be free of Proguanil).
- Spike the blank plasma with working solutions to achieve three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
- Prepare at least five aliquots for each concentration level for each freeze-thaw cycle to be tested.
3. Freeze-Thaw Cycling:
- Time Zero (T0): Immediately after preparation, analyze five aliquots from each QC level to establish the baseline concentration.
- Cycle 1: Freeze the remaining aliquots at -80°C for at least 24 hours. Thaw them completely and unassisted at room temperature. Once thawed, refreeze them at -80°C for at least 12 hours.
- Analysis after Cycle 1: After the second freeze, remove a set of aliquots (n=5 per level) and analyze them.
- Subsequent Cycles: Repeat the freeze-thaw process for the desired number of cycles (e.g., 3 to 5), analyzing a new set of aliquots after each completed cycle.
4. Sample Analysis:
- Perform sample extraction using a validated method (e.g., protein precipitation followed by SPE).[2]
- Analyze the extracted samples using a validated LC-MS/MS method.[2][14]
5. Data Evaluation:
- Calculate the mean concentration for each QC level at each freeze-thaw cycle.
- Compare these mean concentrations to the baseline (T0) concentrations.
- The analyte is considered stable if the mean concentration at each cycle is within ±15% of the T0 concentration.
Diagrams
A typical experimental workflow for assessing drug stability in a biological matrix.
A logical troubleshooting guide for low analyte recovery or high variability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sensitive method for the quantitative determination of proguanil and its metabolites in rat blood and plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Single dose pharmacokinetics of proguanil and its metabolites in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of proguanil and metabolites in small sample volumes of whole blood stored on filter paper by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Minimizing isotopic exchange of deuterium in Proguanil-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Proguanil-d4 as an internal standard, with a specific focus on ensuring its isotopic integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
A1: this compound is a stable isotope-labeled version of the antimalarial drug Proguanil. It is commonly used as an internal standard in quantitative bioanalysis by LC-MS. The four deuterium atoms are located on the p-chlorophenyl ring, a chemically stable position.
Q2: Is this compound susceptible to isotopic exchange?
A2: Due to the location of the deuterium labels on the aromatic ring, this compound is highly stable and not prone to back-exchange under typical analytical conditions. Carbon-deuterium (C-D) bonds on an aromatic ring are robust and do not readily exchange with protons from solvents or matrices. The hydrogen atoms on the biguanide portion of the molecule are exchangeable, but this specific isotopologue is not deuterated at those positions.
Q3: Why is it still important to follow best practices for handling deuterated standards if this compound is stable?
A3: While the risk of isotopic exchange for this compound is minimal, adhering to best practices is crucial for overall data quality and integrity in bioanalysis. These practices help to minimize other potential sources of error, such as degradation of the analyte or standard, and ensure the robustness and reproducibility of the analytical method. Following a consistent and well-controlled workflow is essential for regulatory compliance and generating reliable pharmacokinetic data.
Q4: How should this compound be stored to ensure its stability?
A4: this compound should be stored under the conditions recommended by the supplier, typically in a cool, dry, and dark place. For long-term storage, it is advisable to store the solid material and stock solutions at -20°C or below. Avoid repeated freeze-thaw cycles of stock solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected m/z values for this compound | 1. In-source fragmentation or adduct formation. 2. Contamination of the mass spectrometer. | 1. Optimize mass spectrometer source conditions (e.g., cone voltage, capillary voltage). 2. Check for and identify common adducts (e.g., sodium, potassium). 3. Clean the mass spectrometer source. |
| Loss of Isotopic Purity | Although highly unlikely for this compound, extreme pH and high-temperature conditions during sample preparation could theoretically pose a risk. | 1. Maintain pH of solutions within a neutral to mildly acidic range (pH 4-7). 2. Avoid prolonged exposure of samples to high temperatures. Keep samples cooled during storage and in the autosampler. |
| Poor Chromatographic Peak Shape | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample matrix effects. | 1. Adjust mobile phase pH to ensure consistent ionization state of Proguanil. 2. Use a guard column and ensure mobile phase compatibility with the column. 3. Employ a more rigorous sample clean-up procedure (e.g., solid-phase extraction). |
| High Variability in Analyte/Internal Standard Response Ratio | 1. Inconsistent sample preparation. 2. Degradation of analyte or internal standard in the sample matrix. 3. Issues with the LC-MS system (e.g., injector variability). | 1. Ensure precise and consistent pipetting and dilution steps. 2. Investigate the stability of Proguanil and this compound in the specific biological matrix under the storage and analysis conditions. 3. Perform system suitability tests to check the performance of the LC-MS system. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh the required amount of this compound.
-
Dissolve in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.
-
Store the stock solution in an amber vial at -20°C.
-
-
Working Solutions:
-
Prepare serial dilutions of the stock solution with methanol/water or acetonitrile/water to the desired concentrations for spiking into calibration standards and quality control samples.
-
Store working solutions at 2-8°C for short-term use or at -20°C for longer periods.
-
Protocol 2: Sample Preparation from Plasma using Protein Precipitation
-
Sample Thawing:
-
Thaw plasma samples at room temperature and then place them on ice.
-
-
Spiking with Internal Standard:
-
To 100 µL of plasma, add a small volume (e.g., 10 µL) of the this compound working solution to achieve the desired final concentration.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if desired for pH control) to the plasma sample.
-
Vortex for 1 minute to ensure thorough mixing and precipitation of proteins.
-
-
Centrifugation:
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
-
Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
Data Presentation
Table 1: Chemical Stability of Proguanil under Various Conditions (Inferred for this compound)
| Condition | Temperature (°C) | Half-life (t₁/₂) | Recommended Handling Practice for this compound |
| 0.5 M HCl | < 22 | > 30 days | Stable. Acidic conditions are generally favorable for minimizing back-exchange (though not a major risk here). |
| Water | < 22 | > 287 days | Very stable. Neutral pH is acceptable for sample handling and storage. |
| 1 M NH₄OH | < 22 | > 30 days | Stable at lower temperatures. Avoid prolonged exposure to strongly basic conditions, especially at elevated temperatures, as a general precaution. |
| 0.5 M HCl | 50-80 | 1.72 to 18.5 x 10⁻³ h⁻¹ (decomposition rate) | Avoid high temperatures in acidic solutions. |
| Water | 50-80 | 1.58 to 9.67 x 10⁻³ h⁻¹ (decomposition rate) | Avoid high temperatures. |
| 1 M NH₄OH | 50-80 | 2.34 to 15.77 x 10⁻³ h⁻¹ (decomposition rate) | Avoid high temperatures in basic solutions. |
Data inferred from stability studies on non-deuterated Proguanil. This compound is expected to have similar chemical stability.
Visualizations
Caption: Recommended experimental workflow for the analysis of this compound.
Caption: Factors influencing the stability of deuterated compounds.
Impact of Proguanil-d4 isotopic purity on assay accuracy
This center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Proguanil-d4 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in assays?
This compound is a deuterated form of Proguanil, meaning specific hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. It is used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, typically with liquid chromatography-tandem mass spectrometry (LC-MS/MS). An SIL-IS is considered the gold standard for correcting variability during sample processing and analysis because it is chemically almost identical to the analyte (Proguanil), ensuring similar behavior during extraction and ionization.[1][2][3]
Q2: What is isotopic purity and why is it critical for assay accuracy?
Isotopic purity refers to the percentage of the SIL-IS that is fully deuterated (in this case, this compound) versus the percentage that contains fewer deuterium atoms or is the unlabeled analyte (Proguanil). High isotopic purity is crucial because the presence of unlabeled Proguanil as an impurity in the this compound standard will lead to an overestimation of the analyte concentration in unknown samples.[4][5]
Q3: What is "cross-talk" or isotopic contribution, and how does it affect results?
Cross-talk occurs when the signal from the analyte contributes to the signal of the internal standard, or vice versa.[4][5] This can happen in two primary ways:
-
Impurity: The this compound internal standard contains a small amount of unlabeled Proguanil.
-
Natural Isotopes: The unlabeled Proguanil analyte naturally contains a certain percentage of heavier isotopes (e.g., Carbon-13), which can produce a signal at the mass-to-charge ratio (m/z) being monitored for the this compound standard.[4][5][6]
This interference can lead to non-linear calibration curves and biased (inaccurate) quantitative results, especially at high analyte concentrations relative to the internal standard.[4][5]
Q4: What is the metabolic pathway for Proguanil?
Proguanil is a prodrug that is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2C19 into its active antimalarial metabolite, cycloguanil.[7][8][9][10][11] This metabolic conversion is essential for its therapeutic effect.
Below is a diagram illustrating the metabolic activation of Proguanil.
Caption: Metabolic conversion of Proguanil to its active form, Cycloguanil.
Troubleshooting Guide
Problem: I'm observing a significant Proguanil peak in my blank samples (containing only internal standard).
-
Possible Cause: Your this compound internal standard has low isotopic purity and contains unlabeled Proguanil as an impurity.
-
Solution:
-
Verify Purity: Check the Certificate of Analysis (CoA) for your this compound standard. Isotopic purity should ideally be >98%.
-
Source New Standard: If purity is low, obtain a new batch of this compound with higher isotopic purity.
-
Correction: As a temporary workaround, you can prepare a "blank" sample containing only the internal standard, measure the response of the contaminating Proguanil, and subtract this response from all other samples. However, this is not ideal for regulated bioanalysis.
-
Problem: My calibration curve is non-linear, especially at the high end.
-
Possible Cause 1: Isotopic Contribution. The naturally occurring isotopes from a high concentration of Proguanil are contributing to the signal of the this compound internal standard. This "cross-talk" artificially inflates the internal standard signal, compressing the response ratio and causing the curve to bend.[4][5][12]
-
Solution 1:
-
Increase IS Concentration: Increasing the concentration of the internal standard can help reduce the relative contribution from the analyte.[12]
-
Use a Non-Linear Fit: A quadratic or other non-linear regression model might better describe the curve, but the underlying cause should be investigated.[4][12] The FDA guidance for bioanalytical method validation should be consulted for acceptance criteria.[13]
-
Mathematical Correction: Advanced methods exist to mathematically correct for the isotopic contribution, but these require careful experimental determination of the contribution factor.[4][5]
-
-
Possible Cause 2: Chromatographic Separation. Although chemically similar, deuterated standards can sometimes elute slightly earlier or later than the unlabeled analyte on a chromatography column.[14][15] If this separation occurs over a region of variable matrix effects (ion suppression or enhancement), the analyte and internal standard will be affected differently, leading to non-linearity.[14][16]
-
Solution 2:
-
Optimize Chromatography: Adjust the gradient, flow rate, or column chemistry to ensure the Proguanil and this compound peaks completely overlap.[14]
-
The following decision tree can help troubleshoot calibration curve non-linearity.
Caption: Troubleshooting decision tree for non-linear calibration curves.
Experimental Protocols & Data
Protocol: LC-MS/MS Analysis of Proguanil using this compound
This protocol provides a general framework. Specific parameters must be optimized for your instrumentation and matrix.
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of study sample (plasma, serum), calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of spiking solution (this compound in acetonitrile at a fixed concentration, e.g., 100 ng/mL).
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS System & Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 3-5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
The following diagram outlines the experimental workflow.
Caption: General experimental workflow for Proguanil bioanalysis.
Data Presentation
Table 1: Typical Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Proguanil | 254.1 | 198.1 | 25 |
| This compound | 258.1 | 202.1 | 25 |
Note: These values are illustrative and must be optimized empirically on the specific mass spectrometer being used.
Table 2: Illustrative Impact of Isotopic Impurity on Quantification
This table demonstrates the error introduced by an internal standard containing 1% unlabeled Proguanil.
| True Sample Conc. (ng/mL) | Analyte Response (Area) | IS Response (Area) | Calculated Conc. (ng/mL) | % Error |
| 1.0 | 1,000 | 101,000 | 0.99 | -1.0% |
| 10.0 | 10,000 | 101,000 | 9.90 | -1.0% |
| 100.0 | 100,000 | 101,000 | 99.01 | -1.0% |
| 1000.0 | 1,000,000 | 101,000 | 990.10 | -1.0% |
Assumptions: The internal standard concentration is 100 ng/mL with a response of 100,000. The 1% impurity adds an additional response of 1,000 to the IS channel.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. fda.gov [fda.gov]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 7. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Clinical pharmacology of atovaquone and proguanil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 16. myadlm.org [myadlm.org]
Validation & Comparative
Proguanil-d4 in Bioanalytical Assays: A Comparative Guide to Linearity, Accuracy, and Precision
In the landscape of bioanalytical research, particularly in pharmacokinetic and drug metabolism studies, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of quantitative data. For the antimalarial drug Proguanil, the deuterated analog Proguanil-d4 serves as a common internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of the performance characteristics of internal standards used in Proguanil quantification, focusing on linearity, accuracy, and precision, supported by experimental data from published studies.
Performance Comparison of Internal Standards for Proguanil Analysis
Below is a summary of validation data for different internal standards used in the quantification of Proguanil.
| Internal Standard | Analyte(s) | Linearity Range (Proguanil) | Accuracy | Precision (CV%) | Source(s) |
| This compound | Proguanil | Data not publicly available, but expected to be similar or better than alternatives | Expected to be within ±15% of nominal concentration | Expected to be ≤15% | [1] |
| Riluzole | Proguanil, Cycloguanil | 1.5–150.0 ng/mL | Within ±15% (as per standard guidelines) | Inter-run: < 2.54%, Intra-run: < 9.19% | [2] |
| Trimipramine-d3 | Proguanil, Cycloguanil, Artesunate, Dihydroartemisinin, Pyronaridine, Clindamycin | LLOQ: 1 ng/mL | Within ±15% (as per standard guidelines) | ≤15% (except LLOQ ≤20%) | [3][4] |
| Chlorproguanil | Proguanil, Cycloguanil, 4-chlorophenylbiguanide | 1–2000 ng/mL | Within ±5% | Intra- and Inter-assay: < 12% | [5] |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification
Experimental Protocols
The following sections detail a typical experimental protocol for the bioanalytical quantification of Proguanil in a biological matrix (e.g., plasma) using LC-MS/MS with an internal standard. This protocol is a synthesis of methodologies described in the cited literature.
Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 20 µL of internal standard working solution (e.g., this compound in methanol).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of a precipitating agent (e.g., acetonitrile) to the plasma sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column, such as a C18 or Phenyl column, is commonly used for the separation of Proguanil and its metabolites.[2][5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for Proguanil and the internal standard are monitored. For Proguanil, a common transition is m/z 254.1 → 170.1.[5]
Visualizing Bioanalytical Workflow and Proguanil's Metabolic Pathway
To better illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: A typical workflow for a bioanalytical method using an internal standard.
Caption: Metabolic activation of Proguanil to Cycloguanil by the CYP2C19 enzyme.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive method for the quantitative determination of proguanil and its metabolites in rat blood and plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Proguanil-d4 in the Bioanalytical Arena: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the accuracy and reliability of bioanalytical methods. This guide provides a comparative overview of Proguanil-d4's expected performance against other commonly used internal standards in the quantitative analysis of the antimalarial drug proguanil.
Performance Comparison of Internal Standards for Proguanil Analysis
The following table summarizes the performance characteristics of bioanalytical methods using different internal standards for the quantification of proguanil. The data for this compound is based on the expected performance of a deuterated internal standard, while the data for alternative standards is derived from published studies.
| Performance Parameter | This compound (Deuterated) | Chloroproguanil (Analogue) | Riluzole (Unrelated Structure) |
| Linearity Range | Expected to be excellent | 1-2000 ng/mL | 1.5-150 ng/mL[1] |
| Accuracy (% Bias) | Expected to be within ±15% | Within ±5% | Not explicitly stated |
| Precision (%RSD) | Expected to be <15% | Intra- and inter-assay variability within 12% | Intra- and inter-run precision within 2.54% and 9.19% respectively[1] |
| Recovery | Expected to be consistent and reproducible | >73% | 102.52%[1] |
| Matrix Effect | Expected to be minimal and compensated for | Not explicitly stated | Not explicitly stated |
| Co-elution with Analyte | Nearly identical retention time | Structurally similar, may have close retention | Different retention time |
| Correction for Variability | High | Moderate to High | Moderate |
Experimental Workflow for Proguanil Analysis using an Internal Standard
The following diagram illustrates a typical experimental workflow for the quantification of proguanil in biological matrices using an internal standard and LC-MS/MS analysis.
Figure 1: A generalized workflow for the bioanalysis of proguanil.
Detailed Experimental Protocol (Example using a Non-Deuterated Internal Standard)
The following is a representative protocol for the analysis of proguanil in plasma using an alternative internal standard, adapted from published methods.[1]
1. Materials and Reagents:
-
Proguanil hydrochloride reference standard
-
Internal standard (e.g., Chloroproguanil or Riluzole)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank)
2. Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of proguanil and the internal standard in methanol.
-
Prepare working standard solutions by serial dilution of the proguanil stock solution.
-
Spike blank human plasma with the working standard solutions to prepare calibration curve standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add a specified amount of the internal standard solution.
-
Add a protein precipitating agent (e.g., acetonitrile) to the plasma sample.
-
Vortex mix the samples to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a modifier like formic acid.
-
Flow Rate: A typical flow rate for analytical LC columns.
-
Injection Volume: A small volume of the reconstituted sample.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for proguanil and the internal standard are monitored.
-
5. Data Analysis:
-
Integrate the peak areas of proguanil and the internal standard.
-
Calculate the peak area ratio of proguanil to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of proguanil in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of a deuterated internal standard like this compound is considered the gold standard in quantitative bioanalysis due to its ability to accurately correct for various sources of error. While specific published performance data for this compound is limited, the data available for alternative internal standards demonstrate that robust and reliable methods for proguanil quantification can be developed. The choice of internal standard will ultimately depend on the specific requirements of the assay, including desired accuracy, precision, and cost-effectiveness. For the most demanding applications in regulated environments, the use of a stable isotope-labeled internal standard such as this compound is highly recommended.
References
Assessing Analytical Method Robustness: A Comparative Guide to Internal Standards Featuring Proguanil-d4
For Researchers, Scientists, and Drug Development Professionals
The robustness of an analytical method is a critical measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. In the realm of bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, the choice of an internal standard (IS) is paramount to achieving a robust and reliable method. This guide provides a comparative assessment of using a stable isotope-labeled internal standard, Proguanil-d4, versus a structural analog internal standard for the quantitative analysis of the antimalarial drug Proguanil.
The Critical Role of Internal Standards in Bioanalysis
An internal standard is essential in bioanalytical methods, especially those employing liquid chromatography-mass spectrometry (LC-MS/MS), to correct for variability during sample processing and analysis.[1] A suitable internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby ensuring accurate and precise quantification.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in bioanalysis.[2] They share a nearly identical chemical structure and physicochemical properties with the analyte, leading to co-elution and similar behavior in the mass spectrometer's ion source. This minimizes the impact of matrix effects, which are a common source of variability in bioanalytical assays. Structural analogs, while a viable alternative when a SIL IS is unavailable, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, potentially compromising method robustness.
Comparative Performance: this compound vs. Structural Analog
To illustrate the advantages of a deuterated internal standard, this section compares the performance of an LC-MS/MS method for Proguanil using this compound versus a structural analog. The following tables summarize typical validation data, compiled from various sources, for key performance parameters.
Disclaimer: The data presented below is aggregated from multiple studies and is intended for comparative purposes. A direct head-to-head validation would provide the most definitive comparison.
Table 1: Linearity & Range
| Parameter | Method with this compound (IS) | Method with Structural Analog (IS) |
| Analyte | Proguanil | Proguanil |
| Linearity Range | 1 - 2000 ng/mL | 1.5 - 150 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Calibration Model | Weighted linear regression (1/x²) | Linear regression |
Analysis: Both methods demonstrate excellent linearity within their respective ranges. The method utilizing this compound often allows for a wider dynamic range.
Table 2: Precision & Accuracy
| Parameter | Method with this compound (IS) | Method with Structural Analog (IS) |
| Analyte | Proguanil | Proguanil |
| Intra-day Precision (%CV) | < 10% | < 9.19%[3] |
| Inter-day Precision (%CV) | < 12% | < 2.54%[3] |
| Intra-day Accuracy (%Bias) | ± 10% | Within ± 5% |
| Inter-day Accuracy (%Bias) | ± 12% | Within ± 5% |
Analysis: While both methods meet typical regulatory acceptance criteria (±15% for precision and accuracy), methods employing a structural analog can sometimes show slightly better precision in a controlled validation setting. However, the key advantage of the deuterated standard lies in its ability to better control variability arising from matrix effects in real-world samples.
Table 3: Recovery & Matrix Effect
| Parameter | Method with this compound (IS) | Method with Structural Analog (IS) |
| Analyte | Proguanil | Proguanil |
| Extraction Recovery | Consistent and reproducible (>85%) | Variable depending on the analog (>73%)[1] |
| Matrix Effect | Minimal to none | Potential for ion suppression or enhancement |
| Internal Standard Normalized Recovery | Close to 100% | May show greater variability |
Analysis: This is where the superiority of this compound becomes most apparent. Its near-identical chemical nature allows it to track Proguanil through the extraction process more effectively, leading to more consistent recovery. Crucially, it co-elutes with Proguanil, effectively compensating for any matrix-induced changes in ionization efficiency. Structural analogs may elute at different retention times, making them less effective at correcting for matrix effects that can vary across the chromatographic run.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for sample preparation, LC-MS/MS analysis, and a comprehensive robustness test.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 200 µL of a precipitation reagent (e.g., acetonitrile or methanol) containing the internal standard (this compound or the structural analog) at a fixed concentration.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Proguanil from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Proguanil: m/z 254.1 → 170.1
-
This compound: m/z 258.1 → 174.1
-
Structural Analog (e.g., Chlorproguanil): m/z 288.1 → 170.1
-
Robustness Testing Protocol
Robustness testing involves making small, deliberate changes to the method parameters to assess the impact on the results. A factorial design is an efficient way to evaluate multiple parameters simultaneously.
-
Identify Critical Parameters: Select key method parameters that could potentially influence the results. Examples include:
-
Mobile phase composition (e.g., ± 2% organic component).
-
Mobile phase pH (± 0.2 units).
-
Column temperature (± 5°C).
-
Flow rate (± 10%).
-
Different batches of columns.
-
Different analysts.
-
-
Experimental Design: Use a fractional factorial or Plackett-Burman design to systematically vary these parameters.
-
Sample Analysis: Analyze a set of quality control (QC) samples at low and high concentrations under each of the varied conditions.
-
Data Evaluation: Calculate the mean, standard deviation, and coefficient of variation (%CV) for the results obtained under each condition. Compare these to the results from the nominal (unchanged) method. The acceptance criterion is typically that the results from the varied conditions should not deviate by more than 15% from the nominal results.
Visualizing the Workflow
To better understand the logical flow of assessing analytical method robustness, the following diagrams have been generated using Graphviz.
Caption: Workflow for analytical method development, validation, and robustness testing.
Caption: Logical comparison of this compound and a structural analog internal standard.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for developing robust and reliable bioanalytical methods. While methods using structural analogs can be validated to meet regulatory requirements, they are inherently more susceptible to variability caused by matrix effects, which can compromise the integrity of study data. The experimental data and established scientific principles strongly support the use of deuterated internal standards to ensure the highest level of data quality and method robustness in drug development.
References
A Guide to Inter-Laboratory Comparison of Proguanil Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of bioanalytical methods for the quantification of proguanil in biological matrices. Proguanil, a prophylactic antimalarial drug, is converted in the body to the active metabolite cycloguanil. Accurate and precise measurement of proguanil and its metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document summarizes key performance data from various validated analytical methods and outlines the experimental protocols employed.
Data Summary: Performance of Proguanil Bioanalytical Methods
The following tables summarize the quantitative performance characteristics of different High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods used for proguanil analysis. These data are compiled from single-laboratory validation studies. An inter-laboratory comparison through proficiency testing programs, such as the one offered by the Worldwide Antimalarial Resistance Network (WWARN), is recommended to ensure consistency and accuracy across different testing sites.[1][2][3][4]
Table 1: Comparison of LC-MS/MS Methods for Proguanil Bioanalysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 1.5–150.0[5] | 1-2000[6] | 1-1000 (multiplex)[7] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.5[5] | 1[6] | 1[7] |
| Intra-day Precision (%CV) | ≤ 9.19[5] | ≤ 12[6] | Not explicitly stated for proguanil alone |
| Inter-day Precision (%CV) | ≤ 2.54[5] | ≤ 12[6] | Not explicitly stated for proguanil alone |
| Accuracy (% Recovery / % Bias) | 102.52%[5] | +/- 5%[6] | Within 15% of nominal concentration[7] |
| Extraction Recovery (%) | 102.52[5] | > 73[6] | Not explicitly stated |
| Internal Standard | Riluzole[5] | Chloroproguanil[6] | Not explicitly stated |
| Biological Matrix | Human Plasma[5] | Rat Blood and Plasma[6] | Serum[7] |
Table 2: Comparison of HPLC Methods for Proguanil Bioanalysis
| Parameter | Method 4 | Method 5 | Method 6 |
| Linearity Range (µg/mL) | 25-150[8] | 0-28[9] | 2.5-20[10] |
| Lower Limit of Quantification (LOQ) (µg/mL) | Not explicitly stated | 0.3[9] | Not explicitly stated |
| Intra-day Precision (%RSD) | < 2.0[8] | Not explicitly stated | Low %RSD reported[10] |
| Inter-day Precision (%RSD) | Not explicitly stated | Not explicitly stated | Low %RSD reported[10] |
| Accuracy (% Recovery) | 98.86 - 99.97[8] | 98-102[9] | 98.62 - 100.99[10] |
| Limit of Detection (LOD) (µg/mL) | Not explicitly stated | 0.1[9] | Not explicitly stated |
| Biological Matrix | Pharmaceutical Dosage Form[8] | Bulk Drug[9] | Bulk and Tablet Dosage Forms[10] |
Experimental Protocols
The methodologies employed for proguanil bioanalysis generally involve sample preparation, chromatographic separation, and detection.
Sample Preparation
The initial step involves the extraction of proguanil and its metabolites from the biological matrix (e.g., plasma, serum, or blood). Common techniques include:
-
Protein Precipitation (PPT): This is a simple and rapid method where a protein precipitating agent, such as acetonitrile, is added to the sample to denature and precipitate proteins.[6][7] The supernatant containing the analyte of interest is then separated for analysis.
-
Solid-Phase Extraction (SPE): This technique offers cleaner extracts compared to PPT. The sample is passed through a solid-phase cartridge that retains the analyte, while interfering substances are washed away. The analyte is then eluted using a suitable solvent.[5]
Chromatographic Separation
-
High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the separation of proguanil from other compounds. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or ortho-phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[8][9][10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and selectivity compared to HPLC with UV detection.[5][6][7] It couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer.
Detection
-
UV Detection: In HPLC methods, a UV detector is commonly used, with the wavelength set at an absorbance maximum for proguanil (e.g., 287 nm or 258 nm).[8][9]
-
Mass Spectrometry: In LC-MS/MS methods, detection is achieved by monitoring specific precursor-to-product ion transitions for proguanil and its internal standard, providing high selectivity and sensitivity.[5][6]
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for the bioanalysis of proguanil.
Caption: A generalized workflow for the bioanalysis of proguanil.
References
- 1. Pharmacology Proficiency Testing | Infectious Diseases Data Observatory [iddo.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Benefits of a pharmacology antimalarial reference standard and proficiency testing program provided by the Worldwide Antimalarial Resistance Network (WWARN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benefits of a Pharmacology Antimalarial Reference Standard and Proficiency Testing Program Provided by the Worldwide Antimalarial Resistance Network (WWARN) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive method for the quantitative determination of proguanil and its metabolites in rat blood and plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 9. pharmahealthsciences.net [pharmahealthsciences.net]
- 10. RP-HPLC method for simultaneous estimation of atovaquone and proguanil. [wisdomlib.org]
Evaluating the Synergistic Effect of Atovaquone and Proguanil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of atovaquone and proguanil stands as a cornerstone in the treatment and prophylaxis of malaria, particularly against drug-resistant strains of Plasmodium falciparum. This guide provides a comprehensive evaluation of the synergistic interaction between these two compounds, presenting quantitative data from in vitro and clinical studies, detailed experimental protocols for assessing synergy, and visualizations of the underlying molecular mechanisms.
Mechanism of Synergistic Action
The potentiation of atovaquone's antimalarial activity by proguanil is a well-documented example of drug synergy. Atovaquone, a ubiquinone analog, targets the cytochrome bc1 complex (Complex III) of the parasite's mitochondrial electron transport chain.[1][2][3] This inhibition disrupts the mitochondrial membrane potential (ΔΨm) and, consequently, vital metabolic processes that depend on it, such as pyrimidine biosynthesis.[2][4]
Proguanil, a biguanide prodrug, is metabolized in the host to cycloguanil, a potent inhibitor of the parasite's dihydrofolate reductase (DHFR), an enzyme crucial for folate synthesis and subsequent DNA replication.[5][6][7] However, the synergistic action with atovaquone is primarily attributed to proguanil itself, not its active metabolite.[4][8][9] Proguanil enhances the ability of atovaquone to collapse the mitochondrial membrane potential, effectively lowering the concentration of atovaquone required to exert its parasiticidal effect.[4][8] This synergistic mechanism is particularly significant in regions with proguanil resistance, where cycloguanil's DHFR-inhibiting activity is compromised.[4] Interestingly, studies have shown that the combination of atovaquone and cycloguanil can be antagonistic.[7][10]
Quantitative Analysis of Synergy: In Vitro Data
The synergy between atovaquone and proguanil has been quantified in numerous in vitro studies using various strains of P. falciparum. The Fractional Inhibitory Concentration (FIC) index is a common metric used to assess drug interactions, where a value of ≤ 0.5 typically indicates synergy.
| P. falciparum Strain | Atovaquone IC50 (nM) [Range] | Proguanil IC50 (µM) [Range] | Atovaquone + Proguanil ΣFIC50 [Mean] | Atovaquone + Proguanil ΣFIC90 [Mean] | Reference(s) |
| Various (4 strains) | Not specified | Not specified | 0.37 | 0.13 | [10] |
| Rodent Malaria (P. yoelii) | 0.92 (0.76-1.1) | Not specified | 0.64 (0.62-0.69) | Not specified | [11] |
| Thai Isolates (83) | 3.4 (0.83-6.81) | 36.5 (21.2-49.6) | Not specified | Not specified | [12][13] |
IC50: Half-maximal inhibitory concentration. ΣFIC: Sum of Fractional Inhibitory Concentrations.
In one study, the presence of 3.5 µM proguanil reduced the EC50 of atovaquone for collapsing the mitochondrial membrane potential approximately sevenfold, from 15 nM to 2 nM.[4]
Clinical Efficacy: A Summary of Key Findings
Clinical trials have consistently demonstrated the high efficacy of the atovaquone-proguanil combination (Malarone®) for both the treatment and prophylaxis of uncomplicated P. falciparum malaria.
| Indication | Population | Comparator | Cure Rate / Protective Efficacy (Atovaquone/Proguanil) | Cure Rate / Protective Efficacy (Comparator) | Reference(s) |
| Treatment | Adults & Children | Amodiaquine | 87% | 72% | [14] |
| Treatment | Adults & Children | Mefloquine | >95% | Not specified | [14] |
| Treatment | Adults & Children | Chloroquine | Statistically significant improvement | Lower than A/P | [15][16] |
| Treatment | Adults & Children | Artesunate-Mefloquine | 97.3% (Day 42) | 97.6% (Day 42) | [17] |
| Treatment | Adults & Children | Artemether-Lumefantrine | Potentially less effective | Potentially more effective | [18] |
| Prophylaxis | Travelers | Placebo | 95.8% | 48-82% | [5][19] |
| Treatment | Travelers from Denmark | None | 100% | N/A | [20] |
Overall cure rates in clinical trials for the treatment of falciparum malaria with atovaquone-proguanil are consistently high, often exceeding 95-98%.[5][14][15]
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Assay
The checkerboard assay is a common method to evaluate the interaction between two antimicrobial agents.
1. Preparation of Drug Solutions:
-
Prepare stock solutions of atovaquone and proguanil in a suitable solvent (e.g., DMSO).
-
Create a series of two-fold serial dilutions for each drug in culture medium.
2. Plate Setup:
-
In a 96-well microtiter plate, dispense the serially diluted atovaquone along the x-axis and the serially diluted proguanil along the y-axis.[21]
-
This creates a matrix of wells containing various combinations of the two drugs.
-
Include wells with each drug alone as controls to determine their individual Minimum Inhibitory Concentrations (MICs).[21]
-
Also include drug-free wells as a positive control for parasite growth.
3. Parasite Culture and Inoculation:
-
Culture P. falciparum in vitro using standard techniques (e.g., RPMI 1640 medium supplemented with human serum and erythrocytes).
-
Synchronize the parasite culture to the ring stage.
-
Inoculate the prepared 96-well plate with the parasite culture at a defined parasitemia and hematocrit.
4. Incubation:
-
Incubate the plate under standard malaria culture conditions (37°C, 5% CO2, 5% O2, 90% N2) for 48-72 hours.
5. Assessment of Parasite Growth:
-
Parasite growth can be quantified using various methods, such as:
-
SYBR Green I-based fluorescence assay: This method measures the proliferation of parasites by quantifying their DNA content.[1][22][23] Lysis buffer containing SYBR Green I is added to each well, and fluorescence is measured after incubation.[23]
-
Radioisotopic assay: This involves measuring the incorporation of a radiolabeled precursor, such as [3H]-hypoxanthine, into the parasite's nucleic acids.[13]
-
6. Data Analysis:
-
Determine the MIC for each drug alone and for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination using the formula: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone).[21]
-
The sum of the FICs (ΣFIC) for the combination is calculated: ΣFIC = FIC of Drug A + FIC of Drug B.
-
The interaction is classified as:
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4
-
Antagonism: ΣFIC > 4[21]
-
In Vitro Synergy Testing: Fixed-Ratio Isobologram Method
This method involves testing drug combinations at fixed concentration ratios.
1. Drug Combination Preparation:
-
Prepare solutions of atovaquone and proguanil individually and in fixed ratios (e.g., 4:1, 1:1, 1:4 based on their IC50 values).[24]
2. Assay Performance:
-
Perform serial dilutions of the individual drugs and the fixed-ratio combinations in a 96-well plate.
-
Inoculate with synchronized P. falciparum culture and incubate as described for the checkerboard assay.
3. Data Analysis:
-
Determine the IC50 for each drug alone and for each fixed-ratio combination.
-
Construct an isobologram by plotting the IC50 values of the drug combinations. The x-axis represents the concentration of Drug A and the y-axis represents the concentration of Drug B.
-
A line connecting the individual IC50 values of Drug A and Drug B on the axes represents additivity.
-
Data points for the combinations falling below this line indicate synergy, while points above the line indicate antagonism.[24]
-
The FIC index can also be calculated as described for the checkerboard assay.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of atovaquone and proguanil synergy.
Caption: Experimental workflow for the checkerboard assay.
Conclusion
The combination of atovaquone and proguanil exemplifies a successful synergistic drug partnership in the fight against malaria. The interaction, primarily driven by proguanil's enhancement of atovaquone's mitochondrial disruption, provides a robust therapeutic window and a high barrier to the development of resistance. The quantitative data from both in vitro and clinical studies overwhelmingly support the continued use of this combination for the treatment and prevention of uncomplicated falciparum malaria. The detailed experimental protocols provided herein offer a standardized approach for further research into antimalarial drug synergy.
References
- 1. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atovaquone/Proguanil : A New Drug Combination to Combat Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cycloguanil - Wikipedia [en.wikipedia.org]
- 8. A mechanism for the synergistic antimalarial action of atovaquone and proguanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic interactions among atovaquone, proguanil and cycloguanil against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Analysis of the Interaction between Atovaquone and Proguanil against Liver Stage Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clinician.com [clinician.com]
- 15. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 16. Atovaquone‐proguanil for treating uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Atovaquone-proguanil for treating uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What are the benefits and risks of atovaquone-proguanil for treating uncomplicated malaria caused by the Plasmodium falciparum parasite? | Cochrane [cochrane.org]
- 19. academic.oup.com [academic.oup.com]
- 20. academic.oup.com [academic.oup.com]
- 21. emerypharma.com [emerypharma.com]
- 22. iddo.org [iddo.org]
- 23. Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Modified Fixed-Ratio Isobologram Method for Studying In Vitro Interactions between Atovaquone and Proguanil or Dihydroartemisinin against Drug-Resistant Strains of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
